molecular formula C12H7F2NO3S2 B612074 P 22077 CAS No. 1247819-59-5

P 22077

Katalognummer: B612074
CAS-Nummer: 1247819-59-5
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: RMAMGGNACJHXHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P22077 is a potent and selective ubiquitin-specific protease 7 (USP7) inhibitor. P22077 potently induces apoptosis in NB cells with an intact USP7-HDM2-p53 axis but not in NB cells with mutant p53 or without human homolog of MDM2 (HDM2) expression. P22077 also significantly augmented the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) in NB cells with an intact USP7-HDM2-p53 axis. Moreover, P22077 was found to be able to sensitize chemoresistant LA-N-6 NB cells to chemotherapy. In an in vivo orthotopic NB mouse model, P22077 significantly inhibited the xenograft growth of three NB cell lines. USP7-specific inhibitors like P22077 may serve not only as a stand-alone therapy but also as an effective adjunct to current chemotherapeutic regimens for treating NB with an intact USP7-HDM2-p53 axis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAMGGNACJHXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677376
Record name 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247819-59-5
Record name 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of P22077: A Dual USP7/USP47 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – P22077, a potent and cell-permeable small molecule, has emerged as a significant tool for researchers in the fields of oncology and immunology. This technical guide provides an in-depth analysis of the mechanism of action of P22077, focusing on its role as a dual inhibitor of Ubiquitin-Specific Protease 7 (USP7) and USP47. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of P22077's molecular interactions and cellular consequences.

Core Mechanism: Inhibition of Deubiquitinating Enzymes

P22077 functions primarily by inhibiting the deubiquitinating activity of USP7 and, to a similar extent, the closely related enzyme USP47.[1][2] Deubiquitinating enzymes (DUBs) play a crucial role in cellular homeostasis by removing ubiquitin molecules from substrate proteins, thereby regulating their stability and function. By inhibiting USP7 and USP47, P22077 disrupts this process, leading to the accumulation of ubiquitinated proteins and their subsequent degradation by the proteasome. This targeted disruption of protein stability forms the basis of P22077's therapeutic potential.

The inhibitory action of P22077 is covalent, targeting a cysteine residue (Cys223) within the catalytic domain of USP7. This covalent modification leads to a conformational change in the active site, thereby blocking the enzyme's deubiquitinating activity.[3]

Quantitative Data: Potency and Efficacy

The inhibitory potency of P22077 against its primary targets and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Target IC50 / EC50 (µM) Assay Type
USP78.0 (IC50)Cell-free assay
USP78.6 (EC50)In vitro
USP478.74 (EC50)In vitro

Table 1: In vitro inhibitory activity of P22077 against USP7 and USP47.

Cancer Cell Line IC50 (µM) Cancer Type
HTB-2610 - 50Breast Cancer
PC-310 - 50Pancreatic Cancer
HepG210 - 50Hepatocellular Carcinoma
IMR-32Varies (0-20)Neuroblastoma
NGPVaries (0-20)Neuroblastoma
CHLA-255Varies (0-20)Neuroblastoma
SH-SY5YVaries (0-20)Neuroblastoma

Table 2: Cytotoxic activity of P22077 in various cancer cell lines.[1][4]

Key Signaling Pathways Modulated by P22077

The therapeutic effects of P22077 are primarily mediated through the modulation of two key signaling pathways: the USP7/MDM2/p53 axis in cancer and the TRAF6/NF-κB pathway in inflammation.

The USP7/MDM2/p53 Pathway in Cancer

In many cancers with wild-type p53, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53 and allowing cancer cell survival.

P22077 inhibits USP7, leading to the destabilization and degradation of MDM2.[3] The reduction in MDM2 levels results in the accumulation and activation of p53.[3] Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis (e.g., BAX, PUMA) and cell cycle arrest (e.g., p21), ultimately leading to the death of cancer cells.[3]

USP7_p53_pathway P22077 P22077 USP7 USP7 P22077->USP7 inhibition Ub_MDM2 Ubiquitinated MDM2 USP7->Ub_MDM2 deubiquitination MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 ubiquitination MDM2->Ub_MDM2 Apoptosis Apoptosis p53->Apoptosis activation Ub_MDM2->MDM2 Proteasome Proteasome Ub_MDM2->Proteasome degradation

P22077 inhibits USP7, leading to MDM2 degradation and p53-mediated apoptosis.
The TRAF6/NF-κB Pathway in Inflammation

Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a key adaptor protein and E3 ubiquitin ligase that plays a critical role in activating the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS). USP7 can deubiquitinate TRAF6, thereby stabilizing it and promoting inflammatory signaling.

P22077, by inhibiting USP7, enhances the K48-linked polyubiquitination of TRAF6, targeting it for proteasomal degradation.[5] The degradation of TRAF6 prevents the downstream activation of the IKK complex and MAP kinases (ERK, p38), ultimately inhibiting the translocation of the NF-κB p65 subunit to the nucleus and suppressing the expression of pro-inflammatory genes.[5]

TRAF6_NFkB_pathway P22077 P22077 USP7 USP7 P22077->USP7 inhibition TRAF6 TRAF6 USP7->TRAF6 deubiquitination Ub_TRAF6 K48-linked Ubiquitinated TRAF6 TRAF6->Ub_TRAF6 K48 ubiquitination TRAF6->Ub_TRAF6 NFkB_MAPK NF-κB & MAPK Signaling TRAF6->NFkB_MAPK activation Ub_TRAF6->TRAF6 Proteasome Proteasome Ub_TRAF6->Proteasome degradation Inflammation Inflammation NFkB_MAPK->Inflammation promotion DUB_assay_workflow Start Start Prepare_reagents Prepare Reagents: - Recombinant USP7 - P22077 dilutions - Fluorogenic ubiquitin substrate Start->Prepare_reagents Incubate Incubate USP7 with P22077 Prepare_reagents->Incubate Add_substrate Add Fluorogenic Substrate Incubate->Add_substrate Measure_fluorescence Measure Fluorescence (Kinetic Reading) Add_substrate->Measure_fluorescence Analyze_data Analyze Data: - Calculate initial rates - Determine IC50 Measure_fluorescence->Analyze_data End End Analyze_data->End Western_blot_workflow Start Start Cell_culture Culture Cells Start->Cell_culture Treat_cells Treat with P22077 (Dose-response/Time-course) Cell_culture->Treat_cells Lyse_cells Lyse Cells & Quantify Protein Treat_cells->Lyse_cells SDS_PAGE SDS-PAGE Lyse_cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (Chemiluminescence) Secondary_Ab->Detect Analyze Analyze Bands Detect->Analyze End End Analyze->End IP_workflow Start Start Transfect_cells Transfect Cells (e.g., with HA-Ubiquitin) Start->Transfect_cells Treat_cells Treat with P22077 & MG132 Transfect_cells->Treat_cells Lyse_cells Lyse Cells Treat_cells->Lyse_cells Immunoprecipitate Immunoprecipitate Target Protein Lyse_cells->Immunoprecipitate Wash_beads Wash Beads Immunoprecipitate->Wash_beads Elute Elute Proteins Wash_beads->Elute Western_blot Western Blot for Ubiquitin Elute->Western_blot End End Western_blot->End

References

A Technical Guide to P 22077: A USP7 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the tumor suppressor p53 and its primary negative regulator, MDM2.[1][2] P 22077 is a cell-permeable small molecule inhibitor that targets USP7, leading to the reactivation of p53-mediated tumor suppression.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a core resource for researchers investigating USP7 inhibition as a therapeutic strategy in cancer.

Introduction to USP7 and this compound

The ubiquitin-proteasome system is a critical cellular pathway that controls protein degradation and homeostasis.[1] Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin tags, thereby rescuing proteins from degradation.[5] USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a well-characterized DUB involved in multiple signaling pathways dysregulated in cancer.[2][6]

In many cancers, the tumor suppressor protein p53 is wild-type but its function is abrogated by its E3 ubiquitin ligase, MDM2 (or HDM2 in humans), which targets p53 for proteasomal degradation.[3][7] USP7 stabilizes MDM2 by deubiquitinating it, thus promoting the suppression of p53.[3][8] Consequently, inhibiting USP7 presents an attractive therapeutic strategy to destabilize MDM2, restore p53 function, and trigger apoptosis in cancer cells.[3][9]

This compound is a selective inhibitor of USP7 that also demonstrates activity against the closely related deubiquitinase USP47.[4][10][11] By inhibiting USP7's enzymatic activity, this compound promotes the degradation of MDM2, leading to the accumulation of p53 and the induction of p53-mediated apoptosis in cancer cells that possess an intact USP7-MDM2-p53 axis.[3][12]

Mechanism of Action

The primary anti-cancer mechanism of this compound is the reactivation of the p53 tumor suppressor pathway. In unstressed cells, USP7 removes ubiquitin chains from MDM2, preventing its degradation.[3] This stable MDM2 then polyubiquitinates p53, marking it for destruction by the proteasome and keeping its levels low.[3][8]

Treatment with this compound inhibits the deubiquitinating activity of USP7.[11] This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[3][12] The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53.[3][9] Activated p53 can then transcriptionally regulate its target genes, such as p21, to induce cell cycle arrest and apoptosis.[3] This mechanism is particularly effective in tumors that retain wild-type p53.[3][13]

USP7_p53_Pathway cluster_0 Normal Cellular State cluster_1 This compound Treatment USP7_N USP7 MDM2_N MDM2 USP7_N->MDM2_N Deubiquitinates (Stabilizes) p53_N p53 MDM2_N->p53_N Ubiquitinates (Targets for Degradation) Proteasome_N Proteasome Degradation p53_N->Proteasome_N P22077 This compound USP7_T USP7 P22077->USP7_T Inhibits MDM2_T MDM2 USP7_T->MDM2_T Inhibition of Deubiquitination Proteasome_T Proteasome Degradation MDM2_T->Proteasome_T Degrades p53_T p53 (Accumulates) Apoptosis Apoptosis & Cell Cycle Arrest p53_T->Apoptosis Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow step1 1. Seed Cells (96-well plate) step2 2. Add this compound (Serial Dilutions) step1->step2 step3 3. Incubate (24-72 hours) step2->step3 step4 4. Add CCK-8/MTT Reagent step3->step4 step5 5. Incubate (1-4 hours) step4->step5 step6 6. Measure Absorbance step5->step6 step7 7. Calculate IC50 step6->step7 InVivo_Workflow cluster_workflow In Vivo Xenograft Workflow step1 1. Orthotopic Injection of Luciferase-tagged Cancer Cells step2 2. Monitor Tumor Growth (Bioluminescence) step1->step2 step3 3. Randomize Mice into Groups step2->step3 step4 4. Daily Treatment (this compound or Vehicle) step3->step4 step5 5. Regular Monitoring (Tumor Size & Body Weight) step4->step5 step6 6. Endpoint Analysis (Tumor Excision & Weight) step5->step6

References

The Role of P 22077 in the p53 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor P 22077 and its critical role in the modulation of the p53 signaling pathway. This compound has emerged as a significant tool for cancer research and therapeutic development due to its targeted inhibition of Ubiquitin-Specific Protease 7 (USP7), a key regulator of tumor suppressor p53.

Executive Summary

This compound is a cell-permeable small molecule that functions as a potent inhibitor of the deubiquitinating enzyme USP7, and also demonstrates activity against the closely related deubiquitinase USP47.[1][2][3] The primary mechanism of action of this compound within the p53 pathway involves the destabilization of MDM2 (also known as HDM2 in humans), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By inhibiting USP7-mediated deubiquitination of MDM2, this compound promotes MDM2's auto-ubiquitination and subsequent degradation.[6][7] This reduction in MDM2 levels leads to the stabilization and accumulation of p53, thereby activating p53-mediated downstream signaling pathways that can induce cell cycle arrest, apoptosis, and senescence.[8][9][10] The efficacy of this compound is often contingent on the integrity of the USP7-MDM2-p53 axis, showing greater potency in cancer cells with wild-type p53.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Parameter Value Enzyme/Cell Line Notes References
EC50 (in vitro) 8.01 µMUSP7Effective concentration for 50% inhibition in a cell-free assay.[11]
EC50 (in vitro) 8.6 µMUSP7Effective concentration for 50% inhibition in a cell-free assay.[1][2]
EC50 (in vitro) 8.74 µMUSP47Also shows inhibitory activity against the related deubiquitinase USP47.[11]
IC50 (in vitro) 8.0 µMUSP7Concentration for 50% inhibitory concentration in a biochemical assay.[12]
IC50 (in vitro) 8.01 µMUSP7Concentration for 50% inhibitory concentration in a biochemical assay.[13]
IC50 (in vitro) 8.47 µMUSP47Concentration for 50% inhibitory concentration in a biochemical assay.[13]
Cell Viability Reduction 0-20 µMNeuroblastoma CellsGreatly reduces cell viability in IMR-32, NGP, CHLA-255, and SH-SY5Y cells.[11]
p53 Activity Increase 10 µMNeuroblastoma CellsIncreases p53 activity and induces apoptosis in p53 wild-type cells.[11]
Chemosensitization 5 µMNeuroblastoma CellsEnhances the cytotoxic effect of Doxorubicin and Etoposide (VP-16).[11]
In Vivo Antitumor Activity 10-20 mg/kg (i.p.)Xenograft Mouse ModelShows potent antitumor activities in various neuroblastoma xenograft models.[11]

Table 1: In Vitro and In Vivo Activity of this compound

Signaling Pathway and Mechanism of Action

This compound's primary impact on the p53 signaling pathway is through the inhibition of USP7. The following diagram illustrates this mechanism.

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 transcription BAX BAX p53->BAX transcription Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitination MDM2->MDM2 MDM2->Proteasome Degradation USP7 USP7 USP7->MDM2 Deubiquitination CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis P22077 This compound P22077->USP7

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on the p53 signaling pathway.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on neuroblastoma cell lines.[9]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 20 µM.[11] A vehicle control (DMSO) should be included.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression

This protocol is used to assess the levels of p53, MDM2, and other relevant proteins following treatment with this compound.[9]

Objective: To quantify changes in protein levels of p53, MDM2, and USP7 in response to this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-USP7, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) for a specified time (e.g., 24 hours).[9]

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (PARP and Caspase-3 Cleavage)

This western blot-based assay detects the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.[9]

Objective: To determine if this compound induces apoptosis.

Procedure:

  • Follow the western blotting protocol as described in section 4.2.

  • Use primary antibodies specific for full-length and cleaved PARP, and full-length and cleaved Caspase-3.

  • An increase in the cleaved forms of these proteins indicates the induction of apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Neuroblastoma) Treatment Treatment with this compound CellCulture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability ApoptosisAssay Apoptosis Assay (Cleaved PARP/Caspase-3) Treatment->ApoptosisAssay WesternBlot Western Blot (p53, MDM2, USP7) Treatment->WesternBlot Xenograft Xenograft Mouse Model P22077Admin This compound Administration Xenograft->P22077Admin TumorMeasurement Tumor Growth Measurement P22077Admin->TumorMeasurement

Caption: A typical workflow for evaluating this compound in vitro and in vivo.

Logical Relationships in this compound's Mechanism

The following diagram illustrates the logical cascade of events following the inhibition of USP7 by this compound.

logical_relationship P22077 This compound InhibitUSP7 Inhibition of USP7 P22077->InhibitUSP7 IncreaseMDM2Ubiq Increased MDM2 Auto-Ubiquitination InhibitUSP7->IncreaseMDM2Ubiq DecreaseMDM2 Decreased MDM2 Levels IncreaseMDM2Ubiq->DecreaseMDM2 Stabilizep53 Stabilization of p53 DecreaseMDM2->Stabilizep53 Activatep53 Activation of p53 Target Genes (e.g., p21, BAX) Stabilizep53->Activatep53 CellularOutcome Cellular Outcomes (Apoptosis, Cell Cycle Arrest) Activatep53->CellularOutcome

Caption: The logical flow from USP7 inhibition to cellular outcomes.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the intricacies of the p53 signaling pathway and holds promise for therapeutic applications, particularly in cancers with a wild-type p53 status. Its ability to reactivate the p53 tumor suppressor pathway through the targeted inhibition of USP7 underscores the potential of deubiquitinase inhibitors in oncology. Future research should focus on improving the selectivity and potency of USP7 inhibitors, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The p53-independent effects of this compound, such as the destabilization of N-Myc and PD-L1, also warrant further investigation as they may broaden its therapeutic applicability.[8]

References

The Impact of P 22077 on MDM2 Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound P 22077 and its targeted effect on the ubiquitination of the E3 ubiquitin ligase MDM2. This compound has emerged as a significant tool in cancer research, primarily through its modulation of the p53 tumor suppressor pathway. This document outlines the core mechanism of this compound, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7)[1][2]. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing various proteins, including MDM2 (murine double minute 2), by removing ubiquitin chains and preventing their proteasomal degradation[3]. MDM2 is the primary negative regulator of the p53 tumor suppressor. It acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation[3][4].

By inhibiting USP7, this compound disrupts the deubiquitination of MDM2. This leads to an increase in the auto-ubiquitination of MDM2 and its subsequent degradation by the proteasome[3][4]. The reduction in MDM2 levels results in the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells that harbor a wild-type p53 status[3][4]. This targeted approach makes this compound a compound of high interest for therapeutic strategies aimed at reactivating the p53 pathway in various cancers.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueReference
USP7EC508.6 µM[1]
USP7IC508 µM[5]
USP47EC50>50 µM

Table 2: Cellular Activity of this compound

Cell LineAssayConcentrationEffectReference
Neuroblastoma Cells (IMR-32, NGP, CHLA-255, SH-SY5Y)Cell Viability0-20 µMDose-dependent reduction in cell viability[3]
Neuroblastoma Cells (p53 wild-type)Apoptosis Induction10 and 20 µMIncreased apoptosis[3]
Neuroblastoma Cells (IMR-32 and SH-SY5Y)Protein Levels10 µMStrong suppression of HDM2 protein levels and stabilization of p53[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for investigating its effects.

P22077_Mechanism P22077 This compound USP7 USP7 P22077->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) Ub Ubiquitin MDM2->Ub Proteasome Proteasome MDM2->Proteasome Degradation p53 p53 MDM2->p53 Ubiquitinates (Degrades) Ub->MDM2 Auto-ubiquitination Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces

This compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture 1. Cell Culture (e.g., Neuroblastoma cell lines) treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay 3a. Cell Viability Assay (e.g., CCK-8) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (e.g., PI Staining & Flow Cytometry) treatment->apoptosis_assay western_blot 3c. Western Blot Analysis (MDM2, p53, USP7 levels) treatment->western_blot ubiquitination_assay 3d. Ubiquitination Assay (Immunoprecipitation of MDM2) treatment->ubiquitination_assay xenograft 4. Orthotopic Neuroblastoma Xenograft Mouse Model invivo_treatment 5. This compound Administration xenograft->invivo_treatment tumor_monitoring 6. Tumor Growth Monitoring invivo_treatment->tumor_monitoring exvivo_analysis 7. Ex Vivo Analysis (Immunohistochemistry, Western Blot) tumor_monitoring->exvivo_analysis

General experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on MDM2 ubiquitination.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., IMR-32, SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for detecting the protein levels of MDM2, p53, and USP7 following this compound treatment.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MDM2, anti-p53, anti-USP7, anti-actin/GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

MDM2 Ubiquitination Assay (Immunoprecipitation)

This protocol is for detecting changes in the ubiquitination status of MDM2.

Materials:

  • Cells treated with this compound and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Anti-MDM2 antibody

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody

  • Western blot reagents

Procedure:

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-MDM2 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blotting: Analyze the eluted samples by western blotting using an anti-ubiquitin antibody to detect ubiquitinated MDM2.

In Vivo Orthotopic Neuroblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Neuroblastoma cells (e.g., SH-SY5Y)

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject neuroblastoma cells mixed with Matrigel into the adrenal gland or flank of the mice.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for p53 and Ki-67, and western blotting for protein expression levels.

Conclusion

This compound is a valuable research tool for investigating the USP7-MDM2-p53 signaling axis. Its ability to induce MDM2 degradation and subsequently stabilize p53 provides a clear mechanism for its anti-cancer effects in p53 wild-type tumors. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting MDM2 ubiquitination with compounds like this compound. As our understanding of the intricate regulation of the ubiquitin-proteasome system grows, so too will the opportunities for developing novel and effective cancer therapies.

References

The Anti-Inflammatory Properties of P 22077: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory effects of P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound has emerged as a significant small molecule compound for investigating and potentially treating inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting USP7, a deubiquitinating enzyme.[1][2][3][4] This inhibition leads to the promotion of K48-linked ubiquitination and subsequent proteasomal degradation of TNF receptor-associated factor 6 (TRAF6).[1][2] TRAF6 is a critical adaptor protein in inflammatory signaling.[1] By targeting TRAF6, this compound effectively downregulates key inflammatory cascades, including the NF-κB and MAPK signaling pathways.[1][2][3][4] Additionally, this compound has been shown to inhibit the NLRP3 inflammasome pathway, further contributing to its anti-inflammatory profile.[3][4]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Inhibition of Pro-Inflammatory Markers in LPS-Stimulated Macrophages
Cell LineTreatmentConcentrationTargetResultReference
Raw264.7This compound2.5, 5.0, 7.5 µMTNF-α mRNADose-dependent decrease[1]
Raw264.7This compound2.5, 5.0, 7.5 µMIL-1β mRNADose-dependent decrease[1]
Raw264.7This compound2.5, 5.0, 7.5 µMIL-6 mRNADose-dependent decrease[1]
Raw264.7This compound2.5, 5.0, 7.5 µMCOX-2 mRNADose-dependent decrease[1]
Raw264.7This compound2.5, 5.0, 7.5 µMiNOS mRNADose-dependent decrease[1]
Raw264.7This compound7.5 µMNO Production~50% reduction[1]
Mouse PeritonealThis compoundNot specifiedTNF-α, IL-1β, IL-6, COX-2, iNOS mRNASignificant inhibition[1]
In Vivo Effects in a Mouse Model of LPS-Induced Endotoxemia
Animal ModelTreatmentDosageTargetResultReference
C57BL/6 MiceThis compound15 mg/kgLung TNF-α mRNASignificant decrease[2]
C57BL/6 MiceThis compound15 mg/kgLung IL-1β mRNASignificant decrease[2]
C57BL/6 MiceThis compound15 mg/kgLung IL-6 mRNASignificant decrease[2]
C57BL/6 MiceThis compound15 mg/kgSerum NOSignificant decrease[2]
C57BL/6 MiceThis compound15 mg/kgSerum TNF-αSignificant decrease[2]
C57BL/6 MiceThis compound15 mg/kgSerum IL-1βSignificant decrease[2]
C57BL/6 MiceThis compound15 mg/kgSerum IL-6Significant decrease[2]
Effects on the NLRP3 Inflammasome Pathway in a Rat Model of COPD
Animal ModelTreatmentTargetResultReference
SD RatsThis compoundBALF IL-18Reduced levels[3]
SD RatsThis compoundBALF IL-1βReduced levels[3]
SD RatsThis compoundSerum IL-18Reduced levels[3]
SD RatsThis compoundSerum IL-1βReduced levels[3]
SD RatsThis compoundLung ASC ProteinDecreased expression[3]
SD RatsThis compoundLung Caspase-1 ProteinDecreased expression[3]
SD RatsThis compoundLung NLRP3 ProteinDecreased expression[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Anti-Inflammatory Assay in Macrophages
  • Cell Culture: Raw264.7 cells or mouse peritoneal macrophages are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5.0, and 7.5 µM) or DMSO as a control for 2 hours.[5]

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/ml) for a specified duration (e.g., 4 hours for mRNA analysis, 10 hours for cytokine and NO measurement).[5]

  • Analysis:

    • Quantitative PCR (Q-PCR): mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) are measured.[5]

    • Griess Assay: Nitric oxide (NO) concentration in the culture supernatant is determined.[5]

    • ELISA: Protein levels of TNF-α and IL-6 in the supernatant are quantified.[5]

    • Immunoblotting: Protein levels of pro-IL-1β are detected in cell lysates.[5]

In Vivo LPS-Induced Endotoxemia Mouse Model
  • Animal Model: C57BL/6 mice are used for this model.[2]

  • Treatment: Mice are intraperitoneally injected with this compound (e.g., 15 mg/kg) or DMSO as a control.[2]

  • Induction of Endotoxemia: After a set time, mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg).[2]

  • Sample Collection: Mice are sacrificed after a specific period (e.g., 2 hours), and lung tissue and serum are collected.[2]

  • Analysis:

    • Q-PCR: mRNA levels of TNF-α, IL-1β, and IL-6 in lung tissue are analyzed.[2]

    • Griess Assay: NO concentration in the serum is measured.[2]

    • ELISA: Concentrations of TNF-α, IL-1β, and IL-6 in the serum are determined.[2]

COPD Rat Model and Inflammasome Analysis
  • Animal Model: Healthy adult male Sprague-Dawley (SD) rats are used.[3]

  • Induction of COPD: A model of COPD is induced, for example, through a combination of microbial infection and smoke exposure.[3]

  • Treatment: A group of COPD rats is treated with this compound.[3]

  • Sample Collection: Bronchoalveolar lavage fluid (BALF), serum, and lung tissues are collected.[3]

  • Analysis:

    • ELISA: Levels of IL-18 and IL-1β in BALF and serum are measured.[3]

    • Western Blot: Expression of NLRP3, ASC, and Caspase-1 proteins in lung tissues is analyzed.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the anti-inflammatory action of this compound is essential for a clear understanding.

P22077_Mechanism_of_Action cluster_inhibition This compound Intervention cluster_ubiquitination Ubiquitination & Degradation cluster_pathways Downstream Signaling P22077 This compound USP7 USP7 P22077->USP7 Inhibits TRAF6 TRAF6 USP7->TRAF6 Deubiquitinates (Stabilizes) Ub K48-linked Ubiquitination NFkB NF-κB Pathway TRAF6->NFkB Activates MAPKs MAPKs Pathway TRAF6->MAPKs Activates Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->TRAF6 Degrades Inflammation Inflammatory Response NFkB->Inflammation MAPKs->Inflammation

Caption: Mechanism of this compound's anti-inflammatory action.

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophages (e.g., Raw264.7) Pretreat Pre-treat with this compound or DMSO (2h) Culture->Pretreat Stimulate Stimulate with LPS (4-10h) Pretreat->Stimulate QPCR Q-PCR (TNF-α, IL-1β, IL-6, COX-2, iNOS mRNA) Stimulate->QPCR Griess Griess Assay (NO levels) Stimulate->Griess ELISA ELISA (TNF-α, IL-6 proteins) Stimulate->ELISA Immunoblot Immunoblot (pro-IL-1β) Stimulate->Immunoblot

Caption: In vitro experimental workflow for this compound.

P22077_NLRP3_Pathway P22077 This compound USP7_47 USP7/USP47 P22077->USP7_47 Inhibits NLRP3_complex NLRP3 Inflammasome Activation USP7_47->NLRP3_complex Promotes Casp1 Caspase-1 Activation NLRP3_complex->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: this compound's inhibition of the NLRP3 inflammasome.

References

The Impact of USP7 Inhibitor P 22077 on Neuroblastoma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Neuroblastoma (NB) remains a significant challenge in pediatric oncology, with high-risk cases showing poor prognosis.[1][2] A promising therapeutic strategy involves the reactivation of the p53 tumor suppressor pathway, which is often intact but functionally suppressed in neuroblastoma.[1][2] This technical guide provides an in-depth analysis of P 22077, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), and its impact on neuroblastoma cell lines. This compound induces potent, p53-mediated apoptosis in a subset of neuroblastoma cells, sensitizes chemoresistant cells to standard agents, and shows significant anti-tumor activity in vivo.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: The USP7-HDM2-p53 Axis

This compound functions by targeting USP7, a deubiquitinase that plays a critical role in stabilizing Human Double Minute 2 (HDM2), an E3 ubiquitin ligase.[2][3] In normal unstressed cells, HDM2 targets the p53 tumor suppressor for proteasomal degradation, keeping its levels low. By inhibiting USP7, this compound disrupts the stabilization of HDM2, leading to HDM2's auto-ubiquitination and subsequent degradation.[2][3] The resulting decrease in HDM2 levels allows for the accumulation and stabilization of p53.[2][3] Activated p53 then transcriptionally upregulates target genes, such as p21 and Bax, to induce apoptosis and cell cycle arrest.[2]

The efficacy of this compound is therefore critically dependent on the integrity of this pathway. Neuroblastoma cell lines with wild-type p53 and normal HDM2 expression are sensitive to the compound, while cells with mutant p53 (e.g., SK-N-AS) or lacking HDM2 expression (e.g., NB-19) are resistant.[2]

P22077_Mechanism cluster_pathway Normal State (p53 Degradation) cluster_inhibition This compound Intervention (p53 Activation) USP7 USP7 HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome P22077 This compound USP7_i USP7 P22077->USP7_i Inhibits HDM2_i HDM2 USP7_i->HDM2_i Stabilization Blocked HDM2_i->HDM2_i p53_i p53 (Stabilized) Apoptosis Apoptosis p53_i->Apoptosis

Caption: this compound inhibits USP7, leading to HDM2 degradation and p53-mediated apoptosis.

Quantitative Data on Neuroblastoma Cell Lines

The response of neuroblastoma cell lines to this compound is heterogeneous and correlates strongly with their genetic background, particularly the status of the p53 pathway.

Table 1: Neuroblastoma Cell Line Characteristics and this compound Sensitivity

This table summarizes the genetic status and observed sensitivity of various neuroblastoma cell lines to this compound. Sensitivity is determined by the induction of apoptosis and reduction in cell viability upon treatment.[2]

Cell LineMYCN Statusp53 StatusHDM2 ExpressionThis compound Sensitivity
IMR-32 AmplifiedWild-TypeExpressedSensitive
NGP AmplifiedWild-TypeExpressedSensitive
SH-SY5Y Non-AmplifiedWild-TypeExpressedSensitive
CHLA-255 Non-AmplifiedWild-TypeExpressedSensitive
LA-N-6 AmplifiedWild-TypeExpressedSensitive (Chemoresistant)
SK-N-AS Non-AmplifiedMutantExpressedInsensitive
NB-19 AmplifiedWild-TypeNot DetectedInsensitive
Table 2: this compound-Induced Apoptosis in Neuroblastoma Cell Lines

Apoptotic cell death was quantified via flow cytometry (PI staining) after 24 hours of treatment with this compound.[2][4] Data represents the percentage of apoptotic cells.

Cell LineControl (DMSO)10 µM this compound20 µM this compound
IMR-32 ~5%~45%~70%
SH-SY5Y ~4%~40%~65%
SK-N-AS ~5%~8%~10%
NGP ~6%~35%~60%
CHLA-255 ~5%~30%~55%
NB-19 ~4%~7%~9%
Table 3: Synergistic Cytotoxicity with Standard Chemotherapeutics

This compound enhances the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) in sensitive cell lines.[1][3] The following data shows the approximate cell viability after 24 hours of co-treatment with 5 µM this compound.

TreatmentIMR-32 ViabilitySH-SY5Y ViabilitySK-N-AS Viability
Doxorubicin (1 µM) ~70%~75%~95%
Doxorubicin (1 µM) + this compound (5 µM) ~30% ~40% ~95%
Etoposide (10 µM) ~80%~85%~100%
Etoposide (10 µM) + this compound (5 µM) ~45% ~55% ~100%

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research conducted by Fan et al., 2013.[2]

Cell Viability Assay (CCK-8)

This colorimetric assay measures cell proliferation and viability.

  • Materials : Neuroblastoma cell lines, 96-well plates, complete culture medium (e.g., RPMI-1640 with 10% FBS), this compound, DMSO (vehicle), CCK-8 assay kit, microplate reader.

  • Protocol :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Treat cells with various concentrations of this compound or DMSO control for 24-72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control wells.

Cell_Viability_Workflow start Start seed Seed Cells (96-well plate) start->seed adhere Incubate (Overnight) seed->adhere treat Treat with this compound / Vehicle (24h) adhere->treat add_cck8 Add CCK-8 Reagent treat->add_cck8 incubate_cck8 Incubate (1-4h) add_cck8->incubate_cck8 read Measure Absorbance (450 nm) incubate_cck8->read analyze Calculate Viability (%) read->analyze end End analyze->end

Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

  • Materials : Neuroblastoma cell lines, 6-well plates, this compound, DMSO, PBS, Propidium Iodide (PI) staining solution, flow cytometer.

  • Protocol :

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with desired concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO for 24 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Fix cells in 70% ethanol at 4°C for at least 1 hour.

    • Wash cells again with PBS to remove ethanol.

    • Resuspend cells in a PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell population using a flow cytometer, quantifying the sub-G1 (apoptotic) peak.

Apoptosis_Workflow start Start seed Seed Cells (6-well plate) start->seed treat Treat with this compound / Vehicle (24h) seed->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI / RNase A fix->stain analyze Flow Cytometry Analysis stain->analyze end End analyze->end

Caption: Workflow for apoptosis analysis by flow cytometry.
Western Blot Analysis

Used to detect changes in protein levels of the USP7-HDM2-p53 pathway.

  • Materials : Treated cell pellets, RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (for USP7, HDM2, p53, PARP, Caspase-3, Actin/GAPDH), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Protocol :

    • Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Capture chemiluminescent signal using an imaging system.

Conclusion

The USP7 inhibitor this compound demonstrates significant therapeutic potential for a defined subset of neuroblastomas. Its mechanism of action, centered on the reactivation of wild-type p53, provides a clear rationale for patient stratification.[2][3] The compound effectively induces apoptosis in neuroblastoma cells with an intact USP7-HDM2-p53 axis and can overcome chemoresistance.[1][2] The data and protocols presented herein offer a foundational guide for further investigation into USP7 inhibition as a standalone or adjunct therapy, paving the way for novel treatment strategies for high-risk neuroblastoma.

References

P22077: A Technical Guide to its Discovery and Development as a USP7/USP47 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

P22077 is a small molecule inhibitor that has garnered significant attention in the field of cancer biology and drug discovery for its potent and selective activity against Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Its substrates include key regulators of tumorigenesis and immune response, such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2. The dysregulation of USP7 activity is implicated in the progression of various cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of P22077, with a focus on its preclinical characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of P22077.

Table 1: In Vitro Inhibitory Activity of P22077

TargetAssay TypeIC50/EC50 (µM)Reference(s)
USP7Cell-free assay8.0 - 8.6[1](2--INVALID-LINK--,--INVALID-LINK--
USP7Cell-based assay8.01[3](4--INVALID-LINK--
USP47Cell-based assay8.74[3](5)

Table 2: In Vivo Efficacy of P22077 in Xenograft Models

Cancer TypeCell LineAnimal ModelDosage and AdministrationOutcomeReference(s)
NeuroblastomaIMR-32Orthotopic Mouse Model15 mg/kg, i.p. daily for 21 daysSignificant inhibition of tumor growth[6](7)
NeuroblastomaSH-SY5YOrthotopic Mouse Model10 mg/kg, i.p. daily for 14 daysSignificant inhibition of tumor growth[3](5)
NeuroblastomaNGPOrthotopic Mouse Model20 mg/kg, i.p. daily for 12 daysSignificant inhibition of tumor growth[3](5)
Cervical CancerHeLaXenograft Mouse ModelNot specifiedSignificant antitumor efficacy, enhanced effect with Cisplatin[8](9--INVALID-LINK--

Mechanism of Action and Signaling Pathways

P22077 exerts its biological effects primarily through the inhibition of the deubiquitinating activity of USP7. This leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation. A key pathway affected by P22077 is the p53 signaling cascade.

In normal cells, p53 levels are kept low through ubiquitination by the E3 ligase MDM2 (HDM2 in humans), which is in turn stabilized by USP7. By inhibiting USP7, P22077 destabilizes MDM2, leading to the stabilization and activation of p53.[6](7) Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. This mechanism is particularly effective in tumors with wild-type p53.[6](7)

Furthermore, P22077 has been shown to modulate inflammatory responses by promoting the K48-linked ubiquitination and degradation of TRAF6, a key signaling adaptor in the NF-κB pathway.[10](11) This suggests a broader therapeutic potential for P22077 in inflammatory diseases.

USP7_p53_Pathway cluster_P22077 P22077 cluster_Cellular_Components Cellular Components P22077 P22077 USP7 USP7 P22077->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome MDM2->Proteasome p53->Proteasome Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces

Caption: USP7-HDM2-p53 signaling pathway and the inhibitory action of P22077.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of P22077 are provided below.

In Vitro Isopeptidase Activity Assay

This assay is used to determine the inhibitory activity of P22077 against USP7 in a cell-free system.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-rhodamine 110 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • P22077 compound

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of P22077 in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the P22077 dilutions to the wells.

  • Add the recombinant USP7 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over a time course (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percent inhibition for each P22077 concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of P22077 on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., neuroblastoma cell lines IMR-32, SH-SY5Y)

  • Complete cell culture medium

  • P22077 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of P22077 in the complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of P22077. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the cell viability against the log of the P22077 concentration.

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of P22077 in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., IMR-32 neuroblastoma cells)

  • P22077 compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer P22077 (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.

  • Monitor the tumor size by measuring with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of P22077.

Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation Assay Isopeptidase Assay Cell_Viability Cell Viability Assay (MTT) Assay->Cell_Viability Pathway_Analysis Western Blot for Pathway Analysis Cell_Viability->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Xenograft Xenograft Model Development Treatment P22077 Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Discovery Compound Discovery/Synthesis (P22077) Discovery->Assay Lead_Optimization->Xenograft

Caption: A generalized experimental workflow for the development of P22077.

Conclusion

P22077 has emerged as a valuable research tool and a promising therapeutic candidate for the treatment of cancers, particularly those with a dependency on the USP7-MDM2-p53 axis. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and the availability of detailed experimental protocols for its evaluation provide a solid foundation for further preclinical and clinical development. The ability of P22077 to sensitize cancer cells to conventional chemotherapies further highlights its potential in combination treatment strategies. Future research will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy in a broader range of malignancies and other diseases.

References

P 22077: A Ubiquitin-Specific Protease 7 (USP7) Inhibitor for Overcoming Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of chemotherapy resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. In the quest for novel therapeutic strategies to circumvent this obstacle, the small molecule P 22077 has garnered significant attention. As a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), this compound offers a promising avenue to re-sensitize cancer cells to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the core mechanisms, preclinical efficacy, and experimental protocols associated with this compound's potential in overcoming chemotherapy resistance.

Core Mechanism of Action: Targeting the USP7-MDM2-p53 Axis

This compound exerts its primary anti-cancer effects by inhibiting the deubiquitinating activity of USP7. USP7 plays a critical role in stabilizing various oncoproteins, including Mouse Double Minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound leads to the destabilization and subsequent degradation of MDM2. This, in turn, allows for the stabilization and activation of p53, a pivotal tumor suppressor protein that governs cell cycle arrest, apoptosis, and DNA repair.[1][2] The reactivation of p53 signaling in cancer cells with an intact USP7-MDM2-p53 axis is a central mechanism by which this compound induces cell death and enhances the efficacy of chemotherapy.[1][2]

Preclinical Efficacy in Overcoming Chemotherapy Resistance

Preclinical studies have demonstrated the potential of this compound to overcome resistance to a range of chemotherapeutic agents, including cisplatin, doxorubicin, and etoposide, across various cancer types.

Synergistic Effects with Doxorubicin and Etoposide in Neuroblastoma

In neuroblastoma (NB) cell lines, this compound has been shown to significantly augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16).[1][2] Studies have demonstrated that this compound can re-sensitize chemoresistant NB cells to these agents, suggesting its potential as an adjunct therapy in this difficult-to-treat pediatric cancer.[1] The mechanism underlying this sensitization involves the this compound-mediated stabilization of p53, which enhances the pro-apoptotic signals induced by DNA-damaging agents like doxorubicin and etoposide.[1]

Overcoming Cisplatin Resistance

Cisplatin is a cornerstone of treatment for many solid tumors, but its efficacy is often limited by intrinsic or acquired resistance, frequently linked to enhanced DNA damage repair mechanisms. This compound has been shown to counteract this resistance. By inhibiting USP7, this compound can modulate the DNA damage response (DDR), preventing the efficient repair of cisplatin-induced DNA lesions and thereby promoting cancer cell apoptosis.[3][4]

Reversing Paclitaxel Resistance

Paclitaxel resistance is often associated with the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1/ABCB1 gene.[5][6] Research suggests that the inhibition of USP7 by this compound, in combination with other targeted inhibitors like the mitotic kinase PLK1 inhibitor volasertib, can increase the sensitivity of paclitaxel-resistant lung cancer cells through the downregulation of MDR1/ABCB1.[7]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with standard chemotherapeutics.

Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma8.82[8]
IMR-32NeuroblastomaVariable, dose-dependent
NGPNeuroblastomaVariable, dose-dependent
CHLA-255NeuroblastomaVariable, dose-dependent
SH-SY5YNeuroblastomaVariable, dose-dependent

Note: IC50 values for neuroblastoma cell lines are reported as showing a dose-dependent reduction in cell viability with this compound treatment in the 0-20 µM range.[8]

Table 2: Synergistic Activity of this compound with Chemotherapeutic Agents

Cancer TypeChemotherapeutic AgentCombination EffectPutative Mechanism
NeuroblastomaDoxorubicinEnhanced Cytotoxicityp53 stabilization[1]
NeuroblastomaEtoposideEnhanced Cytotoxicityp53 stabilization[1]
Lung CancerPaclitaxel (with Volasertib)Increased SensitivityDownregulation of MDR1/ABCB1[7]

Note: While synergistic effects are reported, specific Combination Index (CI) values are not consistently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams are provided.

P22077_Mechanism_of_Action cluster_pathway P22077 Mechanism of Action P22077 This compound USP7 USP7 P22077->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates Ub Ubiquitin Proteasome Proteasomal Degradation p53->Proteasome Targeted for Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Ub->MDM2 Ub->p53

Caption: Mechanism of this compound in reactivating the p53 tumor suppressor pathway.

Chemotherapy_Resistance_Pathway cluster_resistance Overcoming Chemotherapy Resistance Chemotherapy Chemotherapy (e.g., Cisplatin, Doxorubicin) DNADamage DNA Damage Chemotherapy->DNADamage DNARepair DNA Damage Repair DNADamage->DNARepair p53 p53 DNADamage->p53 Activates CellSurvival Cell Survival (Resistance) DNARepair->CellSurvival P22077 This compound USP7 USP7 P22077->USP7 Inhibits USP7->p53 Stabilizes (via MDM2) p53->DNARepair Modulates Apoptosis Apoptosis p53->Apoptosis

Caption: this compound modulates the DNA damage response to enhance chemotherapy-induced apoptosis.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation CellCulture Cancer Cell Lines (Chemo-sensitive & Chemo-resistant) Treatment Treat with this compound +/- Chemotherapy CellCulture->Treatment InVivo In Vivo Xenograft Model CellCulture->InVivo Implantation CellViability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (p53, MDM2, Cleaved Caspase-3) Treatment->WesternBlot InVivo->Treatment Drug Administration

Caption: A typical experimental workflow to assess the efficacy of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent of interest, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).

  • Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising therapeutic agent with the potential to overcome chemotherapy resistance in a variety of cancers. Its well-defined mechanism of action, centered on the reactivation of the p53 tumor suppressor pathway, provides a strong rationale for its clinical development. The preclinical data strongly support its use in combination with standard-of-care chemotherapeutics to enhance their efficacy and circumvent resistance mechanisms. Further research is warranted to explore the full potential of this compound in different cancer contexts, to identify predictive biomarkers for patient selection, and to advance this promising agent into clinical trials. As of now, there are no known clinical trials for this compound, highlighting the need for continued preclinical validation to pave the way for its translation to the clinic.

References

P 22077: A Technical Guide to its Role in Regulating Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P 22077 is a potent, cell-permeable small molecule that selectively inhibits the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 7 (USP7) and its close homolog, USP47. By inhibiting the deubiquitinase activity of USP7, this compound effectively modulates the stability of a multitude of proteins, leading to significant downstream cellular consequences. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, quantitative data on its activity, and detailed protocols for relevant experimental procedures. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Mechanism of Action

This compound functions as a covalent inhibitor of USP7, forming a bond with the catalytic cysteine residue (Cys223) in the enzyme's active site.[1] This irreversible inhibition prevents USP7 from removing ubiquitin chains from its substrate proteins. The accumulation of polyubiquitinated proteins, particularly those with K48-linked chains, targets them for degradation by the 26S proteasome.[2][3] This targeted protein degradation is the primary mechanism by which this compound exerts its biological effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cell lines.

Target Assay Type EC50 / IC50 Reference
USP7In vitro DUB assay8.01 µM (EC50)[4]
USP47In vitro DUB assay8.74 µM (EC50)[4]
USP7In vitro DUB assay8.6 µM (EC50)[5][6]
Cell Line Phenotype Effect of this compound Concentration Reference
Neuroblastoma (IMR-32, NGP, CHLA-255, SH-SY5Y)p53 wild-typeReduced cell viability0-20 µM[4]
Neuroblastoma (NB-19, SK-N-AS)p53 mutant/nullNo significant effect on cell viability0-20 µM[4]
HEK293TGeneralInhibition of DUBs25 µM[4]
Neuroblastoma (p53 wild-type)ApoptosisIncreased p53 activity and apoptosis10 µM[4]
NeuroblastomaChemosensitizationEnhances cytotoxic effect of Doxorubicin and Etoposide5 µM[4]
IMR-32 XenograftIn vivo tumor growthPotent antitumor activity15 mg/kg[4]
SH-SY5Y XenograftIn vivo tumor growthAntitumor effects10 mg/kg[4]
NGP XenograftIn vivo tumor growthAntitumor effects20 mg/kg[4]

Key Signaling Pathways and Protein Targets

This compound's inhibition of USP7 leads to the destabilization of several key proteins, thereby impacting critical cellular signaling pathways.

The p53 Tumor Suppressor Pathway

USP7 is a critical regulator of the p53 tumor suppressor. It deubiquitinates and stabilizes both p53 and its primary E3 ubiquitin ligase, HDM2 (Human double minute 2).[7] By inhibiting USP7, this compound leads to the ubiquitination and subsequent proteasomal degradation of HDM2. This reduction in HDM2 levels results in the stabilization and accumulation of p53, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[4][7]

p53_pathway cluster_ub Ubiquitination P22077 This compound USP7 USP7 P22077->USP7 inhibits HDM2 HDM2 (E3 Ligase) USP7->HDM2 deubiquitinates (stabilizes) p53 p53 HDM2->p53 ubiquitinates Ub Ubiquitin HDM2->Ub Proteasome Proteasome HDM2->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis induces Ub->HDM2 K48-linked polyubiquitination

This compound's effect on the p53 pathway.
The NF-κB and MAPK Signaling Pathways

This compound has been shown to negatively regulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[2] It achieves this by promoting the K48-linked ubiquitination and subsequent proteasomal degradation of TRAF6 (TNF receptor-associated factor 6), a key upstream signaling molecule.[2][3] The degradation of TRAF6 prevents the activation of downstream kinases, thereby inhibiting the activation of NF-κB and MAPKs.[2]

nfkb_pathway cluster_ub Ubiquitination P22077 This compound USP7 USP7 P22077->USP7 inhibits TRAF6 TRAF6 USP7->TRAF6 deubiquitinates (stabilizes) Ub Ubiquitin TRAF6->Ub Proteasome Proteasome TRAF6->Proteasome degradation NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK activates Ub->TRAF6 K48-linked polyubiquitination Inflammation Inflammatory Response NFkB_MAPK->Inflammation promotes

This compound's impact on NF-κB and MAPK signaling.
Other Notable Protein Targets

  • Tip60 (KAT5): this compound blocks the deubiquitination of the histone acetyltransferase Tip60, which is involved in the p53-dependent apoptotic pathway.[5][6]

  • Claspin: This checkpoint protein, involved in DNA replication stress response, is a target of USP7, and its levels are reduced upon treatment with this compound.[5][6]

  • Cyclin F: USP7 interacts with and regulates the stability of cyclin F, a protein involved in cell cycle control and the maintenance of genomic stability.[1] this compound treatment leads to a decrease in cyclin F protein levels.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

cell_viability_workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours (allow cells to attach) start->incubate1 treat Treat cells with varying concentrations of this compound (e.g., 0-20 µM) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_reagent Add cell viability reagent (e.g., MTT, CCK-8) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure Measure absorbance or fluorescence with a plate reader incubate3->measure analyze Analyze data and calculate IC50 values measure->analyze

Workflow for a cell viability assay.

Materials:

  • Cancer cell lines (e.g., IMR-32, SH-SY5Y)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Stability

This protocol is used to determine the effect of this compound on the protein levels of USP7 targets.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-HDM2, anti-TRAF6, anti-USP7, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize the protein levels.

In Vivo Ubiquitination Assay

This assay is designed to detect changes in the ubiquitination status of a target protein in response to this compound treatment.

ubiquitination_assay_workflow start Transfect cells with plasmids (e.g., HA-Ubiquitin, Flag-TRAF6) treat_mg132 Treat cells with MG132 (proteasome inhibitor) start->treat_mg132 treat_p22077 Treat cells with this compound treat_mg132->treat_p22077 lyse Lyse cells in denaturing ubiquitination buffer treat_p22077->lyse immunoprecipitate Immunoprecipitate the target protein (e.g., with anti-Flag antibody) lyse->immunoprecipitate wash Wash the immunoprecipitates immunoprecipitate->wash elute Elute the protein complexes wash->elute western_blot Perform Western blotting with anti-HA antibody to detect ubiquitinated protein elute->western_blot end Analyze the ubiquitination pattern western_blot->end

References

Methodological & Application

Application Notes and Protocols for P22077 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

P22077 is a cell-permeable inhibitor of ubiquitin-specific protease 7 (USP7) and the closely related USP47.[1][2][3] USP7 is a deubiquitinating enzyme that plays a crucial role in the stability of various proteins involved in cancer progression, including the p53-MDM2 tumor suppressor axis.[4][5] Inhibition of USP7 by P22077 has been shown to induce apoptosis and suppress tumor growth in preclinical models of various cancers, including neuroblastoma and hepatocellular carcinoma.[6][7] These application notes provide a detailed protocol for utilizing P22077 in an in vivo xenograft model to evaluate its anti-tumor efficacy.

Mechanism of Action

P22077 inhibits USP7, leading to the destabilization of its substrates. A key substrate of USP7 is MDM2 (also known as HDM2 in humans), an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4][8] By inhibiting USP7, P22077 promotes the degradation of MDM2. This in turn leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7] P22077 has also demonstrated anti-tumor activities in p53-mutant cancer cell lines, suggesting that its mechanism of action may involve other USP7 substrates.[9]

USP7_p53_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Degradation Proteasomal Degradation MDM2->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces P22077 P22077 P22077->USP7 Inhibits

Diagram 1: P22077 Mechanism of Action in the USP7-p53 Pathway.

Quantitative Data Summary

The following table summarizes published data on the efficacy of P22077 in various xenograft models.

Cell LineCancer TypeMouse ModelP22077 Dose and AdministrationTreatment DurationOutcome
IMR-32NeuroblastomaXenograft15 mg/kg, i.p.21 daysPotent antitumor activity[2]
SH-SY5YNeuroblastomaXenograft10 mg/kg14 daysAntitumor effects observed[2]
NGPNeuroblastomaXenograft20 mg/kg12 daysAntitumor effects observed[2]
SK-Hep1Hepatocellular CarcinomaXenograft10 mg/kg6 weeks (once every 2 weeks)Significantly inhibited tumor growth[6]

Experimental Protocol: P22077 In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor activity of P22077 in a subcutaneous xenograft mouse model.

Materials
  • P22077

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Cancer cell line of interest (e.g., IMR-32, SH-SY5Y, SK-Hep1)

  • Immunocompromised mice (e.g., nude, SCID)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Animal balance

  • Syringes and needles

Procedure
  • Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.

  • Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Animal Grouping and Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

  • P22077 Formulation and Administration: Prepare the P22077 formulation in a suitable vehicle. Administer P22077 to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. Administer the vehicle alone to the control group.

  • Monitoring Animal Health: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis: Measure the final tumor volume and weight. Compare the tumor growth inhibition between the P22077-treated group and the control group.

Xenograft_Workflow cluster_workflow Experimental Workflow A Cell Culture & Preparation B Tumor Cell Inoculation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Treatment Initiation (P22077 or Vehicle) D->E F Continued Treatment & Monitoring E->F G Study Endpoint & Tumor Excision F->G H Data Analysis G->H

Diagram 2: General workflow for a P22077 in vivo xenograft study.

Safety Precautions

Handle P22077 and all chemicals with appropriate personal protective equipment. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

P22077 is a valuable tool for investigating the therapeutic potential of USP7 inhibition in various cancer models. The provided protocol and data serve as a starting point for designing and executing in vivo xenograft studies to further explore the anti-tumor efficacy of this compound. Researchers should optimize the experimental conditions, including the cell line, mouse strain, and P22077 dosing regimen, for their specific research questions.

References

Application Notes and Protocols for P 22077 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing P 22077, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in various cell culture experiments. The provided protocols and data will aid in determining the optimal concentration and experimental conditions for achieving desired cellular effects.

Introduction

This compound is a small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, apoptosis, and DNA damage repair.[1][2] By inhibiting USP7, this compound can stabilize tumor suppressor proteins, such as p53, and induce apoptosis in cancer cells.[3][4] It also exhibits anti-inflammatory effects by modulating NF-κB and MAPK signaling pathways.[5] This document outlines effective concentrations, detailed experimental protocols, and the primary signaling pathways affected by this compound.

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound is cell-type dependent and varies based on the desired experimental outcome. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[6]

Cell LineAssayThis compound ConcentrationTreatment DurationObserved Effect
Neuroblastoma (NB) cells (IMR-32, SH-SY5Y, NGP, CHLA-255) Cell Viability10 - 20 µM24 hoursSignificant reduction in cell viability.[3][7][8]
Neuroblastoma (NB) cells (IMR-32, SH-SY5Y) Apoptosis Assay10 - 20 µM24 hoursInduction of apoptosis.[3][7]
Neuroblastoma (NB) cells with intact USP7-HDM2-p53 axis Apoptosis Induction10 µMNot SpecifiedPotent induction of apoptosis.[3][4]
Melanoma cells (A375, SK-Mel-28) Cell ViabilityVarious dosages48 hoursInhibition of proliferation.[1]
Melanoma cells (A375, SK-Mel-28) Cell Cycle AnalysisVarious dosages48 hoursInduction of cell cycle arrest.[1]
Melanoma cells (A375, SK-Mel-28) Apoptosis AssayVarious dosages48 hoursInduction of apoptosis.[1]
Cervical Cancer cells (HeLa) Cell Viability (MTT Assay)5 - 40 µM24, 48, 72 hoursConcentration-dependent reduction in cell survival.[9]
RAW264.7 macrophages & mouse peritoneal macrophages Inhibition of Inflammatory Response2.5 - 7.5 µM2 hours pre-treatmentAttenuation of LPS-induced pro-inflammatory factor release.[5]
Human Colon Carcinoma (HCT116) p53 ActivationNot SpecifiedNot SpecifiedActivation of p53 and its target gene p21.[3]
Chemoresistant Neuroblastoma (LA-N-6) Sensitization to Chemotherapy10 µMNot SpecifiedOvercame resistance to Doxorubicin and Etoposide.[3]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of USP7, leading to the modulation of key signaling pathways.

USP7-p53 Signaling Pathway

In many cancer cells with wild-type p53, USP7 deubiquitinates and stabilizes HDM2 (human homolog of MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10] Inhibition of USP7 by this compound leads to the destabilization and degradation of HDM2, resulting in the accumulation and activation of p53.[3][4] Activated p53 then transcriptionally activates target genes that induce cell cycle arrest and apoptosis.[2]

USP7_p53_pathway P22077 This compound USP7 USP7 P22077->USP7 HDM2 HDM2 (E3 Ligase) USP7->HDM2 stabilizies p53 p53 HDM2->p53 ubiquitinates Proteasome Proteasomal Degradation HDM2->Proteasome degradation p53->Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates Ub Ubiquitin

Fig. 1: USP7-p53 signaling pathway inhibited by this compound.
Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by promoting the K48-linked ubiquitination and subsequent proteasomal degradation of TRAF6 (TNF receptor-associated factor 6).[5] This leads to the inhibition of downstream NF-κB and MAPK signaling pathways, which are key drivers of the inflammatory response.[5][11]

Anti_inflammatory_pathway P22077 This compound USP7 USP7 P22077->USP7 inhibits TRAF6 TRAF6 USP7->TRAF6 deubiquitinates (stabilizes) NFkB_MAPK NF-κB & MAPK Signaling TRAF6->NFkB_MAPK activates Proteasome Proteasomal Degradation TRAF6->Proteasome K48-linked ubiquitination & degradation Inflammation Inflammatory Response NFkB_MAPK->Inflammation promotes

Fig. 2: Anti-inflammatory mechanism of this compound via TRAF6 degradation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is crucial to determine the optimal this compound concentration for a new cell line.

experimental_workflow start Start: Select Cell Line seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound (e.g., 0.1 - 40 µM) seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions and vehicle control (DMSO) prepare_dilutions->treat_cells incubate Incubate for desired duration (e.g., 24, 48, 72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability_assay analyze_data Analyze data and determine IC50 viability_assay->analyze_data downstream_assays Proceed with downstream assays (Apoptosis, Western Blot, etc.) using optimal concentration range analyze_data->downstream_assays end End downstream_assays->end

Fig. 3: Workflow for optimizing this compound concentration.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[9][12]

Materials:

  • Target cells

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)[13][14]

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.1 to 40 µM.[6][9] Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[6][9]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Target cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).[1][3]

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blotting for Protein Expression

This protocol is for analyzing changes in protein expression levels (e.g., p53, HDM2, cleaved caspase-3) following this compound treatment.[1]

Materials:

  • Target cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-HDM2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

References

Application Notes and Protocols for P 22077 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P 22077 is a cell-permeable inhibitor of Ubiquitin-specific Protease 7 (USP7) and the closely related deubiquitinase USP47. Inhibition of USP7 leads to the destabilization of HDM2 (Human Double Minute 2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound stabilizes p53, leading to the induction of apoptosis in cancer cells with a functional USP7-HDM2-p53 axis. These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro studies.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 315.32 g/mol [1][2][3]
Solubility in DMSO ≥ 50 mg/mL (≥ 158.57 mM)[1][4]
Appearance Light yellow to yellow solid[1]
Storage of Solid -20°C for up to 3 years[1]
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.153 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 315.32 g/mol = 3.153 mg

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution with 3.153 mg of this compound, add 1 mL of DMSO.

  • Mixing: Close the tube/vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) and/or sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]

Note on DMSO: It is highly recommended to use anhydrous or freshly opened DMSO, as the presence of water can affect the solubility and stability of the compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate Prevent Condensation weigh Weigh this compound Powder equilibrate->weigh Accurate Measurement add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve Ensure Complete Solubilization aliquot Aliquot into Single-Use Volumes dissolve->aliquot Avoid Freeze-Thaw Cycles store Store at -20°C or -80°C aliquot->store Long-Term Stability end Ready for Use store->end

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.

Signaling Pathway of this compound Actiondot

G P22077 This compound USP7 USP7 P22077->USP7 Inhibits HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Targets for Degradation) Apoptosis Apoptosis p53->Apoptosis Induces

References

P 22077: Application Notes and Protocols for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), for inducing apoptosis in cancer cells. Detailed protocols for key experimental procedures are included to facilitate research and development.

Introduction to this compound

This compound is a cell-permeable small molecule that functions as a dual inhibitor of USP7 and the closely related deubiquitinase USP47.[1] Its primary mechanism of action in cancer cells with an intact USP7-HDM2-p53 axis is the induction of p53-mediated apoptosis.[2][3][4] By inhibiting USP7, this compound prevents the deubiquitination of Human Double Minute 2 homolog (HDM2), an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[2][5][6] This leads to the proteasomal degradation of HDM2, resulting in the stabilization and accumulation of p53.[2][4] Elevated p53 levels then transcriptionally activate pro-apoptotic target genes, such as Bax, leading to the initiation of the intrinsic apoptotic cascade.[2]

The efficacy of this compound is often contingent on the p53 status of the cancer cells.[2][3] Cells with wild-type p53 and HDM2 expression are generally sensitive to this compound-induced apoptosis, while cells with mutant or null p53, or lacking HDM2 expression, tend to be resistant.[2][3] Furthermore, this compound has been shown to synergize with conventional chemotherapeutic agents, such as doxorubicin, etoposide (VP-16), and cisplatin, enhancing their cytotoxic and pro-apoptotic effects.[1][5][7]

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis.

P22077_Pathway cluster_inhibition This compound Intervention cluster_regulation USP7-HDM2-p53 Axis cluster_outcome Cellular Outcome P22077 This compound USP7 USP7 P22077->USP7 Inhibits HDM2 HDM2 (E3 Ubiquitin Ligase) USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) HDM2->p53 Ubiquitinates (Targets for Degradation) Ub Ubiquitin Bax Bax Activation p53->Bax Activates Caspases Caspase Activation Bax->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound inhibits USP7, leading to HDM2 degradation, p53 stabilization, and apoptosis.

Data Presentation: this compound Treatment Parameters

The following tables summarize the treatment durations and concentrations of this compound used to induce apoptosis in various experimental models.

Table 1: In Vitro Apoptosis Induction with this compound

Cell Line(s)Cancer TypeThis compound Concentration (µM)Treatment DurationKey Findings & Citations
IMR-32, NGP, CHLA-255, SH-SY5YNeuroblastoma10 - 2024 hoursSignificantly reduced cell viability and induced apoptosis.[2][6]
IMR-32, SH-SY5YNeuroblastoma524 hoursEnhanced the cytotoxic and apoptotic effects of Doxorubicin and Etoposide (VP-16).[1][5]
LA-N-6Chemoresistant Neuroblastoma10Not SpecifiedInduced ~50% cell death and was more potent at inducing apoptosis than Doxorubicin or Etoposide.[2]
HeLaCervical Cancer5 - 4024, 48, 72 hoursDose-dependently reduced cell survival with an IC50 of 15.92 µM at 24 hours.[7]
HeLaCervical Cancer1072 hoursSignificantly enhanced the cytotoxic effect of 1 µM Cisplatin.[7]
A375, SK-Mel-28MelanomaVarious Dosages48 hoursInduced apoptosis, as determined by Annexin V/PI staining and detection of cleaved caspase-3.[8]
mESCsMouse Embryonic Stem Cells2516 hoursInduced apoptosis.[9]
RPE, U2OSRetinal Pigment Epithelial, Osteosarcoma25 - 502 - 24 hoursInduced apoptosis and mitotic signaling.[9]

Table 2: In Vivo Tumor Growth Inhibition with this compound

Animal ModelTumor TypeThis compound Dosage (mg/kg)Treatment DurationKey Findings & Citations
Xenograft Mouse ModelNeuroblastoma (IMR-32)1521 days (i.p. injection)Showed potent antitumor activities.[1]
Xenograft Mouse ModelNeuroblastoma (SH-SY5Y)1014 days (i.p. injection)Exhibited significant antitumor effects.[1]
Xenograft Mouse ModelNeuroblastoma (NGP)2012 days (i.p. injection)Exhibited significant antitumor effects.[1]
Xenograft Mouse ModelCervical Cancer (HeLa)100Not SpecifiedIn combination with 5 mg/kg cisplatin, produced significantly greater antitumor activity than either drug alone.[7]

Experimental Protocols

Below are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound.

General Experimental Workflow

Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment This compound Treatment (Varying concentrations and durations) Seeding->Treatment Harvesting Cell Harvesting Treatment->Harvesting Analysis Downstream Analysis Harvesting->Analysis Viability Cell Viability Assay (MTT / CCK-8) Analysis->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Analysis->Apoptosis Protein Protein Analysis (Western Blot) Analysis->Protein End Data Interpretation & Conclusion Viability->End Apoptosis->End Protein->End

Caption: A typical in vitro workflow for evaluating the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[5][7]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][6]

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound for the desired time (e.g., 24 or 48 hours).[6][8] Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins in the apoptotic pathway, such as USP7, HDM2, p53, and cleaved caspases.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-USP7, anti-HDM2, anti-p53, anti-caspase-3, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols: Utilizing P 22077 in Combination with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of the USP7 inhibitor, P 22077, in combination with the chemotherapeutic agent, doxorubicin. The information presented is collated from preclinical studies, primarily in neuroblastoma models, and is intended to guide researchers in designing and executing experiments to explore this promising therapeutic strategy. This compound has been shown to enhance the cytotoxic effects of doxorubicin, particularly in cancer cells with a functional p53 pathway.[1][2]

Mechanism of Action: this compound and Doxorubicin Synergy

This compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a crucial role in the p53 signaling pathway.[1][2] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1][2][3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, a key regulator of apoptosis and cell cycle arrest.[1][2]

Doxorubicin, a widely used chemotherapy drug, induces DNA damage, which also leads to the activation of p53.[1][4] The combination of this compound and doxorubicin results in a synergistic effect by augmenting p53-mediated apoptosis.[1][5] This combination has been shown to be particularly effective in neuroblastoma cells with an intact USP7-MDM2-p53 axis.[1][2] Furthermore, this compound can sensitize chemoresistant cancer cells to doxorubicin.[1]

Signaling Pathway Diagram

P22077_Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm P53 p53 Apoptosis Apoptosis P53->Apoptosis CellCycleArrest Cell Cycle Arrest P53->CellCycleArrest MDM2 MDM2 MDM2->P53 Ubiquitination & Degradation DNA DNA DNA->P53 Activation USP7 USP7 USP7->MDM2 Deubiquitination & Stabilization P22077 This compound P22077->USP7 Inhibition Doxorubicin Doxorubicin Doxorubicin->DNA Damage

Caption: Synergistic mechanism of this compound and doxorubicin via the USP7-MDM2-p53 pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
Cell Linep53 StatusMDM2 ExpressionThis compound SensitivityReference
IMR-32Wild-TypeExpressedSensitive[1]
SH-SY5YWild-TypeExpressedSensitive[1]
SK-N-ASMutantExpressedInsensitive[1]
NB-19Wild-TypeNot DetectedInsensitive[1]
LA-N-6Wild-TypeExpressedSensitive (Chemoresistant)[1]
Table 2: Qualitative Summary of this compound and Doxorubicin Combination Effects
EffectCell LinesObservationReference
Enhanced CytotoxicityIMR-32, SH-SY5YThis compound significantly augmented the cytotoxic effects of doxorubicin.[1]
Increased ApoptosisIMR-32, SH-SY5YThe combination of this compound and doxorubicin led to a greater induction of apoptosis compared to either agent alone.[1]
Overcoming ChemoresistanceLA-N-6This compound sensitized chemoresistant LA-N-6 cells to doxorubicin-induced apoptosis.[1]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: This compound &/or Doxorubicin start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (p53, MDM2, etc.) treatment->western end End: Data Analysis viability->end apoptosis->end western->end

Caption: A typical experimental workflow for studying the combination of this compound and doxorubicin.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the cytotoxic effects of this compound and doxorubicin.[1]

Materials:

  • Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or PBS)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination studies, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO for this compound) and untreated controls.

  • Incubate the plates for 24 to 48 hours at 37°C.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis by flow cytometry.[6][7][8][9]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound and/or doxorubicin for the desired time, collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.

Protocol 3: Western Blot Analysis

This protocol outlines the detection of key proteins in the USP7-MDM2-p53 pathway.[4][10][11]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-USP7, anti-p21, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

The combination of this compound and doxorubicin represents a promising strategy for cancer therapy, particularly for tumors retaining wild-type p53. The protocols and data presented herein provide a framework for researchers to further explore the efficacy and mechanisms of this combination in various cancer models. Careful optimization of drug concentrations and treatment times will be crucial for achieving maximal synergistic effects.

References

Application Notes and Protocols for Detecting p53 Stabilization by P22077 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing the selective Ubiquitin-Specific Protease 7 (USP7) inhibitor, P22077, to induce the stabilization of the tumor suppressor protein p53 in cultured cells. The subsequent detection and semi-quantification of p53 levels are achieved through Western blot analysis. P22077 inhibits USP7, leading to the destabilization and degradation of MDM2 (also known as HDM2), a key negative regulator of p53.[1][2][3][4] This action prevents the ubiquitination and subsequent proteasomal degradation of p53, resulting in its accumulation and activation.[1][2][3][4] This application note offers a comprehensive methodology, from cell treatment to data analysis, to facilitate the study of the P22077-USP7-p53 signaling axis.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3] The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[4] The deubiquitinating enzyme USP7 stabilizes MDM2 by removing ubiquitin chains, thereby promoting p53 degradation.[1][2][3][4]

P22077 is a potent and selective inhibitor of USP7.[1][2] By inhibiting USP7, P22077 leads to the auto-ubiquitination and degradation of MDM2.[4] This reduction in MDM2 levels allows for the stabilization and accumulation of p53, leading to the activation of p53-mediated downstream pathways and ultimately, apoptosis in cancer cells with wild-type p53.[1][2][3] Western blotting is a widely used technique to detect and quantify changes in protein levels, making it an ideal method to assess the stabilization of p53 following P22077 treatment.[5]

Signaling Pathway

The inhibition of USP7 by P22077 initiates a signaling cascade that culminates in the activation of p53. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, marking it for proteasomal degradation. Upon treatment with P22077, the deubiquitinating activity of USP7 is blocked, leading to the degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and activation of p53.

USP7_p53_pathway P22077 P22077 USP7 USP7 P22077->USP7 MDM2 MDM2 USP7->MDM2 Deubiquitination (Stabilization) Proteasomal_Degradation_MDM2 Proteasomal Degradation USP7->Proteasomal_Degradation_MDM2 p53 p53 MDM2->p53 MDM2->Proteasomal_Degradation_MDM2 Proteasomal_Degradation_p53 Proteasomal Degradation p53->Proteasomal_Degradation_p53 p53_Stabilization p53 Stabilization & Activation

USP7-p53 Signaling Pathway.

Experimental Protocols

Cell Culture and Treatment with P22077
  • Cell Seeding: Seed human cancer cells with wild-type p53 (e.g., HCT116, MCF7, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • P22077 Treatment: Prepare a stock solution of P22077 in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 5 µM to 20 µM.[6] A time-course experiment (e.g., 6, 12, and 24 hours) is also recommended to determine the optimal treatment duration.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing P22077 or a vehicle control (DMSO). Incubate the cells for the desired time.

Preparation of Cell Lysates
  • Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer to each well.

    • RIPA Lysis Buffer Composition:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% Triton X-100

      • 0.5% sodium deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

      • Add protease and phosphatase inhibitor cocktails immediately before use.

  • Cell Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blot Analysis
  • Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system. For p53 (53 kDa), a standard wet transfer at 100V for 60-90 minutes at 4°C is generally effective.

  • Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with a primary antibody specific for p53 diluted in the blocking buffer. Recommended antibodies include anti-p53 (DO-1) or (DO-7) at a dilution of 1:1000 to 1:10,000. Incubate overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Signal Capture: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells P22077_Treatment Treat with P22077 Cell_Seeding->P22077_Treatment Cell_Lysis Lyse Cells P22077_Treatment->Cell_Lysis Quantification Quantify Protein Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p53) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

Western Blot Workflow for p53 Stabilization.

Data Presentation

The following table summarizes the expected quantitative outcomes from a Western blot experiment investigating the effects of P22077 on p53 and MDM2 protein levels. The values presented are illustrative and may vary depending on the cell line, P22077 concentration, and treatment duration. Quantification data from independent experiments have demonstrated that P22077 treatment can significantly stabilize p53.[2]

Treatment Groupp53 Protein Level (Fold Change vs. Control)MDM2 Protein Level (Fold Change vs. Control)
Vehicle Control (DMSO)1.01.0
P22077 (5 µM)2.5 ± 0.40.6 ± 0.1
P22077 (10 µM)4.2 ± 0.60.3 ± 0.05
P22077 (20 µM)5.8 ± 0.90.1 ± 0.02

Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated after normalization to a loading control (e.g., β-actin).

Troubleshooting

IssuePossible CauseSolution
No or weak p53 signal Insufficient protein loading.Load 30-50 µg of total protein per lane.
Ineffective primary antibody.Use a validated anti-p53 antibody (e.g., DO-1, DO-7) at the recommended dilution. Include a positive control if possible.
Low p53 expression in the cell line.Use a cell line known to express wild-type p53. Consider treating with a known p53 stabilizer (e.g., doxorubicin) as a positive control.
Inefficient protein transfer.Verify transfer efficiency by staining the gel with Coomassie Blue after transfer or staining the membrane with Ponceau S. Optimize transfer time and voltage.
High background Insufficient blocking.Increase blocking time to 1.5-2 hours. Use 5% BSA instead of non-fat milk.
Primary or secondary antibody concentration too high.Perform an antibody titration to determine the optimal concentration.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific bands Primary antibody cross-reactivity.Use a more specific monoclonal antibody. Optimize antibody dilution.
Protein degradation.Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice.

Conclusion

This application note provides a detailed protocol for the detection of p53 stabilization induced by the USP7 inhibitor P22077 using Western blot analysis. By following this methodology, researchers can effectively study the functional consequences of USP7 inhibition on the p53 signaling pathway, which is of significant interest in the field of cancer biology and drug development. The provided diagrams and tables are intended to facilitate a clear understanding of the signaling pathway, experimental workflow, and expected outcomes.

References

Application Notes and Protocols: Utilizing Immunoprecipitation to Elucidate the Effects of P22077 on Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P22077 is a potent, cell-permeable small molecule inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47.[1][2][3][4] Deubiquitinating enzymes play a critical role in cellular processes by removing ubiquitin from substrate proteins, thereby regulating their stability, localization, and activity.[5] USP7, in particular, is a key regulator in various signaling pathways, including those involved in cancer and inflammation, by controlling the fate of proteins such as the tumor suppressor p53, its E3 ligase MDM2, and components of the NF-κB pathway like TRAF6.[6][7][8]

This document provides detailed application notes and protocols for employing immunoprecipitation (IP) to investigate the effects of P22077 on protein-protein interactions. By inhibiting USP7, P22077 is expected to increase the ubiquitination of its substrate proteins, leading to their degradation and altering their interactions with other cellular partners.[6] Immunoprecipitation is an invaluable technique to capture and enrich a specific protein (the "bait") and its interacting partners (the "prey") from a complex cellular lysate. Subsequent analysis, typically by western blotting, can reveal changes in these interactions and in the ubiquitination status of the target proteins upon treatment with P22077.

Key Applications

  • Validating USP7 as the target of P22077: Demonstrating a disruption or alteration in the interaction between USP7 and its known substrates.

  • Identifying novel substrates of USP7: Screening for proteins that co-immunoprecipitate with USP7 in a P22077-sensitive manner.

  • Investigating downstream signaling pathways: Assessing how P22077-mediated inhibition of USP7 affects the interaction of key signaling molecules (e.g., in the NF-κB or MAPK pathways).[6][9]

  • Elucidating mechanisms of drug action: Understanding how P22077 impacts protein complexes to exert its anti-inflammatory or anti-cancer effects.[6][8]

Experimental Design Considerations

Before proceeding with the immunoprecipitation protocol, several factors should be considered to ensure a successful experiment:

  • Cell Line Selection: Choose a cell line known to express the protein of interest (e.g., USP7 and its putative substrate).

  • Antibody Selection: High-quality antibodies specific for the "bait" protein are crucial for successful immunoprecipitation. It is recommended to use antibodies validated for IP applications.

  • P22077 Treatment: Determine the optimal concentration and incubation time for P22077 treatment. This can be achieved through a dose-response and time-course experiment, monitoring the levels of a known USP7 substrate. A typical concentration range for P22077 is 7.5 µM to 40 µM.[1][6]

  • Lysis Buffer Selection: The choice of lysis buffer is critical for preserving protein-protein interactions while effectively solubilizing the proteins. For nuclear proteins, specific extraction protocols may be required.[10][11][12] For membrane-bound proteins, detergents like NP-40 or Triton X-100 are commonly used.[13][14]

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • Isotype Control: An antibody of the same isotype as the IP antibody that is not specific to the target protein. This control helps to identify non-specific binding to the beads or antibody.

    • Untreated Control: Cells not treated with P22077 to establish a baseline for protein interactions.

    • Input Control: A small fraction of the cell lysate saved before the immunoprecipitation step to verify the presence and levels of the proteins of interest in the starting material.

Signaling Pathway Modulated by P22077

P22077 has been shown to inhibit the NF-κB and MAPK signaling pathways by promoting the K48-linked ubiquitination and subsequent degradation of TRAF6.[6] USP7 normally removes ubiquitin from TRAF6, stabilizing it. By inhibiting USP7, P22077 leads to an accumulation of ubiquitinated TRAF6, which is then targeted for proteasomal degradation. This prevents the downstream activation of NF-κB and MAPK cascades, ultimately reducing the inflammatory response.[6]

Caption: P22077 inhibits USP7, leading to TRAF6 degradation and reduced inflammation.

Experimental Workflow for Immunoprecipitation

The following diagram outlines the general workflow for an immunoprecipitation experiment to study the effects of P22077.

IP_Workflow start Start cell_culture 1. Cell Culture & P22077 Treatment start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (with control beads) cell_lysis->pre_clearing ip 4. Immunoprecipitation (Incubate with specific antibody) pre_clearing->ip capture 5. Capture Immune Complex (with Protein A/G beads) ip->capture wash 6. Wash Beads capture->wash elution 7. Elute Proteins wash->elution analysis 8. Analysis (SDS-PAGE & Western Blot) elution->analysis end End analysis->end

Caption: General workflow for an immunoprecipitation experiment.

Detailed Protocols

Protocol 1: Immunoprecipitation of a Nuclear Protein (e.g., USP7) from P22077-Treated Cells

This protocol is adapted for the immunoprecipitation of nuclear proteins and can be modified based on the specific target.[10][11][15]

Materials:

  • Cells of interest cultured in appropriate media

  • P22077 (solubilized in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Nuclear Extraction Buffer (see recipe below)

  • IP Lysis Buffer (see recipe below)

  • Antibody specific for the target protein (e.g., anti-USP7)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer (see recipe below)

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

  • Protease and phosphatase inhibitor cocktails

Buffer Recipes:

BufferComposition
Nuclear Extraction Buffer 20 mM HEPES (pH 7.9), 10 mM KCl, 1 mM EDTA, 10% glycerol, with protease and phosphatase inhibitors added fresh.
IP Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors added fresh.
Wash Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of P22077 or DMSO (vehicle control) for the predetermined time.

  • Cell Lysis and Nuclear Extraction:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Nuclear Extraction Buffer and incubate on ice for 15 minutes.

    • Add detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

    • Resuspend the nuclear pellet in IP Lysis Buffer and sonicate briefly to shear chromatin and solubilize nuclear proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. The supernatant is the nuclear lysate.

  • Protein Concentration Determination:

    • Determine the protein concentration of the nuclear lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate:

    • To 500 µg - 1 mg of nuclear lysate, add 20-30 µL of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody (e.g., anti-USP7) or isotype control IgG to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis.

  • Analysis:

    • Load the eluted samples and input controls onto an SDS-PAGE gel.

    • Perform western blotting with antibodies against the bait protein (e.g., USP7) and suspected interacting partners or ubiquitinated proteins.

Data Presentation

Quantitative data from western blot analysis of immunoprecipitation experiments should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.

Table 1: Densitometric Analysis of Co-Immunoprecipitated Proteins

IP Target Treatment Co-IP Protein Relative Band Intensity (normalized to IP Target) Fold Change (vs. DMSO Control)
USP7DMSOTRAF61.001.0
USP7P22077 (10 µM)TRAF60.45-2.2
USP7DMSOUbiquitin0.201.0
USP7P22077 (10 µM)Ubiquitin0.85+4.25
IgG ControlDMSOTRAF60.05-
IgG ControlP22077 (10 µM)TRAF60.06-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Immunoprecipitation is a powerful technique to dissect the molecular mechanisms of action of small molecule inhibitors like P22077. By carefully designing and executing these experiments, researchers can gain valuable insights into how P22077 modulates protein-protein interactions and ubiquitination events, ultimately influencing critical cellular signaling pathways. The protocols and guidelines presented here provide a solid foundation for initiating such studies.

References

Application Notes and Protocols for P22077 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P22077 is a cell-permeable inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 7 (USP7) and USP47.[1][2][3] It has demonstrated cytotoxic effects in various cancer cell lines, primarily through the activation of the p53 tumor suppressor pathway.[4][5][6] By inhibiting USP7, P22077 prevents the deubiquitination and subsequent degradation of HDM2 (Human Double Minute 2 homolog), a key negative regulator of p53.[5][7] This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates target genes involved in apoptosis and cell cycle arrest, ultimately leading to cancer cell death.[5][7][8] These application notes provide a detailed protocol for assessing the cytotoxicity of P22077 in cancer cell lines.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of P22077 against its targets and various cancer cell lines.

Target/Cell LineAssay TypeValueNotesReference
USP7Enzyme Activity AssayEC50: 8.01 µMCell-free assay.[1]
USP7Enzyme Activity AssayEC50: 8.6 µM---[3]
USP47Enzyme Activity AssayEC50: 8.74 µM---[1]
HCT-116 (human colon carcinoma)MTT AssayIC50: 8.82 µMAfter 72 hours of treatment.[1]
Neuroblastoma Cell Lines (IMR-32, NGP, CHLA-255, SH-SY5Y)Cell Viability Assay0-20 µMGreatly reduces cell viability.[1]
Melanoma Cell Lines (A375, SK-Mel-28)Cell Viability Assay---Dose-dependent inhibition of proliferation.

Signaling Pathway

The diagram below illustrates the mechanism of action of P22077 in cancer cells with a wild-type p53 status.

P22077_Pathway P22077 Signaling Pathway P22077 P22077 USP7 USP7 P22077->USP7 Inhibits HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis p53->Apoptosis Induces

Caption: P22077 inhibits USP7, leading to p53-mediated apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of P22077.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_p22077 Prepare P22077 Stock and Dilutions treat_cells Treat Cells with P22077 Dilutions prep_p22077->treat_cells seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_reagent Add CCK-8 Reagent incubate_cells->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_absorbance Read Absorbance at 450 nm incubate_reagent->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Workflow for P22077 cytotoxicity assessment.

Experimental Protocols

1. Preparation of P22077 Stock Solution

P22077 is soluble in DMSO up to 100 mM.[3]

  • Materials:

    • P22077 powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.15 mg of P22077 (MW: 315.32 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9]

2. Cell Culture

  • Select a cancer cell line with wild-type p53 for optimal assessment of P22077's mechanism of action (e.g., HCT-116, IMR-32, SH-SY5Y).[1][6]

  • Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the assay.

3. Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

This protocol is adapted for a 96-well plate format.

  • Materials:

    • Selected cancer cell line

    • Complete cell culture medium

    • P22077 stock solution (10 mM in DMSO)

    • Sterile 96-well cell culture plates

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

      • Seed 100 µL of the cell suspension into each well of a 96-well plate.

      • Include wells for "cells only" (negative control) and "medium only" (background control).

      • Incubate the plate for 24 hours to allow for cell attachment.[3]

    • P22077 Treatment:

      • Prepare serial dilutions of P22077 from the 10 mM stock solution in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.

      • Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%).

      • Carefully remove the medium from the wells and add 100 µL of the corresponding P22077 dilutions or vehicle control.

      • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

    • Cell Viability Measurement:

      • After the incubation period, add 10 µL of CCK-8 solution to each well.[3][11]

      • Be careful not to introduce bubbles into the wells.

      • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

      • Measure the absorbance at 450 nm using a microplate reader.[3][11]

4. Data Analysis

  • Subtract the average absorbance of the "medium only" wells (background) from all other readings.

  • Calculate the percentage of cell viability for each P22077 concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the % cell viability against the log of the P22077 concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of P22077 that inhibits cell viability by 50%.

References

P 22077 Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of P 22077, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in various mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathways

This compound is a cell-permeable small molecule that primarily targets USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, apoptosis, and immune responses.[1][2][3] By inhibiting USP7, this compound leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.

Key signaling pathways affected by this compound administration include:

  • p53-MDM2 Pathway: USP7 is known to deubiquitinate and stabilize both the tumor suppressor protein p53 and its primary negative regulator, MDM2. Inhibition of USP7 by this compound can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.[4]

  • NF-κB and MAPK Signaling Pathways: In models of inflammation, this compound has been shown to suppress the activation of NF-κB and MAPK signaling pathways.[5] It achieves this by promoting the K48-linked ubiquitination and subsequent degradation of TRAF6, a key upstream signaling protein.[5]

  • TGF-β Signaling Pathway: this compound has been observed to modulate the TGF-β signaling pathway by influencing the stability of Smad proteins.[6][7]

  • NLRP3 Inflammasome Pathway: Research indicates that this compound can inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines IL-1β and IL-18.[8]

Below are diagrams illustrating the key signaling pathways modulated by this compound.

p53_MDM2_Pathway P22077 This compound USP7 USP7 P22077->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 USP7->p53 Deubiquitinates (Stabilizes) MDM2->p53 Ubiquitinates (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1: this compound action on the p53-MDM2 signaling pathway.

NFkB_MAPK_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Signaling Cascade P22077 This compound USP7 USP7 P22077->USP7 Inhibits TRAF6 TRAF6 USP7->TRAF6 Deubiquitinates (Stabilizes) LPS LPS LPS->TRAF6 IKK IKKα/β TRAF6->IKK MAPKs p38, ERK TRAF6->MAPKs p65 p65 (NF-κB) IKK->p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p65->Cytokines MAPKs->Cytokines

Figure 2: this compound's role in the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo mouse model studies involving this compound administration.

Table 1: Anti-Inflammatory Effects of this compound in LPS-Induced Acute Inflammation Mouse Model

ParameterControl Group (LPS + Vehicle)This compound Treated Group (LPS + 15 mg/kg this compound)OutcomeReference
Lung TNF-α mRNA IncreasedSuppressedThis compound reduces pro-inflammatory cytokine expression.[5]
Lung IL-1β mRNA IncreasedSuppressedThis compound reduces pro-inflammatory cytokine expression.[5]
Lung IL-6 mRNA IncreasedSuppressedThis compound reduces pro-inflammatory cytokine expression.[5]
Serum NO IncreasedDecreasedThis compound lowers systemic inflammatory markers.[5]
Serum TNF-α IncreasedDecreasedThis compound lowers systemic inflammatory markers.[5]
Serum IL-1β IncreasedDecreasedThis compound lowers systemic inflammatory markers.[5]
Serum IL-6 IncreasedDecreasedThis compound lowers systemic inflammatory markers.[5]

Table 2: Anti-Tumor Activity of this compound in Neuroblastoma Xenograft Mouse Models

Mouse ModelTreatmentDurationOutcomeReference
IMR-32 Xenograft 15 mg/kg/day, i.p.21 daysPotent antitumor activity observed.[2]
SH-SY5Y Xenograft 10 mg/kg/day, i.p.14 daysAntitumor effects exhibited.[2]
NGP Xenograft 20 mg/kg/day, i.p.12 daysAntitumor effects exhibited.[2]

Table 3: Cardioprotective Effects of this compound in Angiotensin II-Induced Hypertensive Mouse Model

ParameterAng II + VehicleAng II + this compoundOutcomeReference
Systolic Blood Pressure ElevatedSignificantly declinedThis compound attenuates hypertension.[9]
LV Ejection Fraction (%) DecreasedAttenuated decreaseThis compound preserves cardiac contractile function.[9]
LV Fractional Shortening (%) DecreasedAttenuated decreaseThis compound preserves cardiac contractile function.[9]
Heart Weight / Body Weight Ratio IncreasedAttenuated increaseThis compound reduces cardiac hypertrophy.[9]
Heart Weight / Tibial Length Ratio IncreasedAttenuated increaseThis compound reduces cardiac hypertrophy.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol provides two common methods for preparing this compound for in vivo administration. The choice of vehicle may depend on the specific experimental requirements and the desired solubility.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • PEG300

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Method A: DMSO and Corn Oil Formulation [2]

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.

  • Prepare the working solution: On the day of injection, dilute the DMSO stock solution with corn oil to the final desired concentration. For example, to prepare a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.

  • Mix thoroughly: Vortex the solution until it is homogeneous and clear.

  • Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.

Method B: PEG300 and Saline Formulation [2]

  • Weigh this compound: Directly weigh the required amount of this compound powder for the desired final concentration and volume.

  • Add solvents: Add PEG300 to the powder, followed by saline. A common ratio is 50% PEG300 and 50% saline.

  • Aid dissolution: This formulation may result in a suspension. To aid dissolution and create a more uniform mixture, use sonication and gentle warming (e.g., up to 60°C).

  • Mix thoroughly: Vortex the solution immediately before each injection to ensure a uniform suspension.

  • Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.

Note: It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: In Vivo Anti-Inflammatory Study in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model[5]

Animal Model:

  • C57BL/6 mice

Experimental Groups:

  • Control (Vehicle: DMSO) + PBS

  • Control (Vehicle: DMSO) + LPS

  • This compound + LPS

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 15 mg/kg) or the vehicle (DMSO) via intraperitoneal injection.

  • LPS Challenge: Two hours after the this compound or vehicle injection, challenge the mice with an intraperitoneal injection of LPS (e.g., 10 mg/kg). The control group receives PBS instead of LPS.

  • Sample Collection: Two hours after the LPS challenge, sacrifice the mice.

  • Analysis:

    • Collect blood for serum analysis of cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO).

    • Harvest lung tissue for analysis of pro-inflammatory cytokine mRNA expression (q-PCR), histological examination (H&E staining), and protein expression analysis (immunohistochemistry for TRAF6 and immunoblotting for key signaling proteins in the NF-κB and MAPK pathways).

experimental_workflow_inflammation Start Start: C57BL/6 Mice Acclimatization Acclimatization (≥ 1 week) Start->Acclimatization Grouping Divide into Experimental Groups Acclimatization->Grouping Treatment i.p. Injection: - this compound (15 mg/kg) - Vehicle (DMSO) Grouping->Treatment Challenge 2 hours post-treatment: i.p. Injection of LPS (10 mg/kg) or PBS Treatment->Challenge Sacrifice 2 hours post-challenge: Euthanasia and Sample Collection Challenge->Sacrifice Analysis Analysis: - Serum Cytokines & NO - Lung mRNA & Histology - Protein Expression Sacrifice->Analysis

Figure 3: Experimental workflow for the LPS-induced inflammation model.
Protocol 3: In Vivo Anti-Tumor Study in an Orthotopic Neuroblastoma Mouse Model[2]

Animal Model:

  • 5-week-old female NCR nude mice

Cell Lines:

  • Human neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y, or NGP) expressing luciferase.

Procedure:

  • Tumor Cell Implantation: Surgically inject 1.5 x 10^6 neuroblastoma cells into the left renal capsule of each mouse.

  • Tumor Growth: Allow the xenografts to grow for approximately 2-3 weeks. Monitor tumor growth via bioluminescence imaging.

  • Randomization: Once tumors reach a suitable size, randomize the mice into a control group and a this compound treatment group.

  • Treatment:

    • Control Group: Administer the vehicle (e.g., DMSO) via intraperitoneal injection daily.

    • This compound Group: Administer this compound via intraperitoneal injection daily. Dosages and durations may vary depending on the cell line (e.g., 15 mg/kg for 21 days for IMR-32; 10 mg/kg for 14 days for SH-SY5Y; 20 mg/kg for 12 days for NGP).

  • Monitoring: Monitor the body weight of the mice and tumor growth throughout the experiment.

  • Endpoint: At the end of the treatment period, euthanize the mice.

  • Analysis: Resect, weigh, and photograph the tumors.

experimental_workflow_neuroblastoma Start Start: NCR Nude Mice Implantation Orthotopic Injection of Luciferase-Expressing NB Cells Start->Implantation TumorGrowth Tumor Growth (2-3 weeks) Implantation->TumorGrowth Randomization Randomize into Groups TumorGrowth->Randomization Treatment Daily i.p. Injections: - this compound (10-20 mg/kg) - Vehicle (DMSO) Randomization->Treatment Monitoring Monitor Body Weight and Tumor Growth Treatment->Monitoring Endpoint End of Treatment (12-21 days): Euthanasia Monitoring->Endpoint Analysis Tumor Resection, Weight, and Photography Endpoint->Analysis

Figure 4: Experimental workflow for the neuroblastoma xenograft model.

These protocols and data provide a foundation for researchers to utilize this compound in their mouse models. It is crucial to optimize dosages, treatment schedules, and outcome measures for each specific experimental context.

References

Troubleshooting & Optimization

troubleshooting P 22077 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, P 22077. The information is designed to address common challenges, particularly those related to solubility in aqueous media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

A1: this compound is practically insoluble in water and ethanol[1][2]. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO)[1][2][3][4][5][6]. Ensure you are using anhydrous, high-purity DMSO, as moisture can negatively impact solubility[2][7].

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: The solubility of this compound in DMSO is reported to be at least 14.6 mg/mL, with some sources indicating solubility up to 100 mM (approximately 31.53 mg/mL) or even 63 mg/mL[1][2]. It is recommended to start with a common stock concentration such as 10 mM or 50 mM.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and toxicity[8].

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock into your aqueous buffer.

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or vigorously mixing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Gentle Warming and Sonication: Gentle warming of the aqueous buffer (e.g., to 37°C) or brief sonication of the final solution can help to dissolve small amounts of precipitate[7][8][9]. However, be cautious as prolonged heating can degrade the compound.

  • Use of Co-solvents or Surfactants: For in vivo studies or challenging in vitro assays, co-solvents like PEG300 or surfactants like Tween80 can be used to improve solubility. A formulation of 50% PEG300 in saline has been noted to achieve a solubility of 5 mg/mL[7]. Another example involves a vehicle of DMSO, PEG300, Tween80, and ddH2O[2].

Q4: How should I store my this compound stock solution?

A4: this compound powder is typically stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[4][7]. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year[7]. To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots[7][9].

Q5: What are the primary signaling pathways affected by this compound?

A5: this compound is a potent inhibitor of Ubiquitin-specific Protease 7 (USP7) and the closely related deubiquitinase USP47[4][5][6]. By inhibiting USP7, this compound prevents the deubiquitination of several key proteins, leading to their degradation. This primarily impacts the p53 and NF-κB signaling pathways[1][3][10][11]. Inhibition of USP7 leads to the destabilization of MDM2, which in turn stabilizes the tumor suppressor p53, promoting apoptosis[1][3][12]. This compound has also been shown to promote the degradation of TRAF6, thereby inhibiting the activation of NF-κB and MAPK signaling pathways, which are involved in inflammatory responses[10].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO. 1. Low-quality or hydrated DMSO.2. Insufficient mixing.1. Use fresh, anhydrous, high-purity DMSO. Moisture can significantly reduce solubility[2][7].2. Vortex the solution for 1-2 minutes. If necessary, use brief sonication (5-10 minutes) or gentle warming (to 37°C) to aid dissolution[7][9].
Precipitate forms immediately upon dilution in aqueous buffer. 1. Supersaturation due to poor mixing.2. High final concentration of this compound.3. Incompatibility with buffer components.1. Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing[9].2. Re-evaluate the required final concentration. It may be necessary to work at a lower concentration.3. Check the pH and ionic strength of your buffer. While specific data for this compound is limited, these factors can influence the solubility of small molecules.
Inconsistent results in cell-based assays. 1. Compound precipitation in culture media.2. Degradation of this compound in solution.3. High final DMSO concentration affecting cell viability.1. Visually inspect your assay plates under a microscope for any signs of compound precipitation.2. Always prepare fresh working solutions from a frozen stock immediately before use[1][8].3. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%)[8]. Run a vehicle control with the same DMSO concentration.
Low or no activity observed in an enzyme inhibition assay. 1. Inaccurate stock solution concentration due to incomplete dissolution.2. Compound precipitation at the tested concentration.1. After preparing the stock solution, centrifuge it at high speed and check for a pellet. If a pellet is present, the supernatant concentration will be lower than calculated.2. Test a wider range of concentrations, including lower ones, to see if the activity profile changes.

Data Summary

This compound Solubility Data
Solvent Reported Solubility Reference
DMSO≥14.6 mg/mL[1]
DMSOSoluble to 100 mM (~31.53 mg/mL)
DMSO50 mg/mL (158.57 mM)[7]
DMSO30 mg/mL[3]
DMSO63 mg/mL (199.79 mM)[2]
EthanolInsoluble / 0.1 mg/mL / 1 mg/mL[1][2][3]
WaterInsoluble[1][2]
DMF30 mg/mL[3]
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL[3]
This compound Inhibitory Activity
Target EC50 / IC50 Reference
USP78.6 µM (EC50)[1]
USP78.01 µM (EC50)[7]
USP78 µM (IC50)[2]
USP478.74 µM (EC50)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound solid powder (MW: 315.32 g/mol )[1]

  • Anhydrous, high-purity DMSO[2][7]

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight (315.32 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 1 mg of this compound: Volume (µL) = (0.001 g / (0.01 mol/L * 315.32 g/mol )) * 1,000,000 µL/L = 317.14 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied[9].

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[7][9].

Protocol 2: Preparing Aqueous Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Warm Aqueous Medium: Pre-warm the sterile aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be beneficial to first prepare an intermediate dilution of the 10 mM stock in pure DMSO.

  • Final Dilution: Add a small volume of the this compound DMSO stock to the pre-warmed aqueous medium while vortexing vigorously. It is critical to add the DMSO stock to the aqueous buffer and not the other way around to ensure rapid dispersion[9].

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the aqueous medium. The final DMSO concentration will be 0.1%.

  • Final Mixing: Vortex the final working solution thoroughly.

  • Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay to minimize the risk of precipitation over time.

Visualizations

P22077_Solubilization_Workflow Troubleshooting this compound Aqueous Solubility start Start: this compound Powder stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep dissolved Fully Dissolved? stock_prep->dissolved sonicate Gentle Warming (37°C) or Sonication dissolved->sonicate No dilution Dilute DMSO Stock into Aqueous Buffer (Vortexing) dissolved->dilution Yes sonicate->dissolved precipitate Precipitate Forms? dilution->precipitate optimize Optimize Dilution: - Lower Final Concentration - Slower Addition - Use Co-solvents (e.g., PEG300) precipitate->optimize Yes success Proceed with Experiment precipitate->success No optimize->dilution

Caption: A workflow for dissolving this compound and troubleshooting solubility issues.

P22077_Signaling_Pathway This compound Mechanism of Action cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway p53 p53 p21 p21 p53->p21 Activation mdm2 MDM2 mdm2->p53 Ubiquitination (Degradation) apoptosis Apoptosis p21->apoptosis Induction traf6 TRAF6 nfkb NF-κB / MAPKs traf6->nfkb Activation inflammation Inflammatory Response nfkb->inflammation Induction p22077 This compound usp7 USP7 p22077->usp7 Inhibition usp7->mdm2 Deubiquitination (Stabilization) usp7->traf6 Deubiquitination (Stabilization)

Caption: The inhibitory effect of this compound on the USP7-p53 and USP7-NF-κB signaling axes.

References

Technical Support Center: P 22077 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P 22077 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their study designs and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, cell-permeable inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It also shows inhibitory activity against the closely related deubiquitinase USP47.[2] By inhibiting USP7, this compound prevents the deubiquitination of its substrate proteins. A key substrate is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the stabilization and accumulation of p53.[3] This activates the p53-mediated apoptotic pathway in cancer cells.[4][5] this compound has also been shown to impact other signaling pathways, including the NF-κB and MAPKs pathways.[6][7]

Q2: What is a typical starting dose for this compound in mouse xenograft models?

A2: Based on published studies, a common starting dose for this compound in mouse xenograft models is in the range of 10-20 mg/kg, administered via intraperitoneal (i.p.) injection daily.[1][2] The optimal dose can vary depending on the tumor type and the specific animal model.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in DMSO. For in vivo studies, a common method is to first dissolve this compound in DMSO to create a stock solution. This stock solution is then further diluted with saline or other vehicles for injection. It is crucial to ensure the final concentration of DMSO is low (typically ≤5%) to avoid toxicity to the animals.[1] Another described formulation is 10% DMSO and 90% Corn Oil.[2] It is recommended to prepare the working solution fresh on the day of use.[2]

Q4: What are the expected outcomes of this compound treatment in vivo?

A4: In preclinical cancer models, treatment with this compound has been shown to significantly inhibit tumor growth.[1][5] This is often associated with increased apoptosis within the tumor tissue. In studies on inflammatory conditions, this compound has been demonstrated to reduce inflammatory responses.[6][8]

Q5: Are there any known toxicities associated with this compound in vivo?

A5: In vivo studies have generally reported that this compound is well-tolerated at effective doses. For instance, in a neuroblastoma xenograft study, daily intraperitoneal injections of 10 mg/kg for 21 days did not lead to significant body weight loss or overt signs of toxicity.[1] However, as with any experimental compound, it is essential to monitor the animals closely for any adverse effects. Some studies have noted potential for dose-dependent cytotoxicity.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor tumor growth inhibition Suboptimal dosage.Increase the dose of this compound in incremental steps (e.g., from 10 mg/kg to 15 mg/kg or 20 mg/kg) based on tolerability.
Insufficient drug exposure.Consider increasing the frequency of administration, if tolerated by the animals.
Tumor model resistance.The cancer cell line used may have a p53 mutation or a dysfunctional USP7-HDM2-p53 axis, making it less sensitive to this compound.[4] Confirm the p53 status of your cell line.
Precipitation of this compound during preparation Low solubility in the final vehicle.Ensure the stock solution in DMSO is fully dissolved before diluting. Gentle warming and sonication can aid dissolution.[2] Prepare the final injection solution fresh before each use.
Incorrect solvent ratio.Adhere to established protocols for vehicle composition, such as maintaining a low final DMSO concentration.[1]
Adverse effects in animals (e.g., weight loss, lethargy) Vehicle toxicity.Ensure the final concentration of DMSO is minimal (e.g., ≤5%).[1] Run a vehicle-only control group to assess for any solvent-related toxicity.
Compound toxicity at the administered dose.Reduce the dosage of this compound. Monitor the animals' health and body weight more frequently.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer Type Animal Model Dosage and Administration Treatment Duration Observed Effect
NeuroblastomaNude mice with SH-SY5Y xenografts10 mg/kg, i.p., once daily21 daysSignificant inhibition of tumor growth.[1]
NeuroblastomaNude mice with IMR-32 xenografts15 mg/kg, i.p., once daily21 daysPotent antitumor activity.[2]
NeuroblastomaNude mice with NGP xenografts20 mg/kg, i.p., once daily12 daysAntitumor effects observed.[2]
Cervical CancerMice with HeLa cell xenografts100 mg/kgNot specifiedReduced tumor weight and volume.[10]

Table 2: In Vitro IC50/EC50 Values of this compound

Target/Cell Line Assay Type IC50/EC50
USP7Cell-free assay8.01 µM (EC50)[2], 8.6 µM (EC50)
USP47Cell-free assay8.74 µM (EC50)[2]
Neuroblastoma Cells (IMR-32, NGP, CHLA-255, SH-SY5Y)Cell viability assayEffective in the 0-20 µM range[2]

Experimental Protocols

Protocol 1: In Vivo Xenograft Study in a Neuroblastoma Model

  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media until they reach the desired confluence for injection.

  • Animal Model: 6-8 week old nude mice are used for the study.

  • Tumor Cell Implantation: Each mouse is subcutaneously inoculated with 5 x 10^6 SH-SY5Y cells.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100 mm³. Tumor volume is measured regularly (e.g., every 3 days).

  • Randomization and Treatment: Mice are randomly assigned to a vehicle control group or a this compound treatment group.

  • Drug Preparation: this compound is dissolved in DMSO and then diluted with saline to the final concentration, ensuring the final DMSO concentration is 5% or less.[1]

  • Administration: this compound is administered intraperitoneally at a dose of 10 mg/kg once daily for 21 days.[1] The vehicle group receives the same volume of the DMSO/saline mixture.

  • Monitoring: The body weight of the mice is monitored weekly to assess for toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as weighing and western blotting.[1]

Visualizations

P22077_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Processes P22077 This compound USP7 USP7 P22077->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.

Experimental_Workflow_Xenograft start Start cell_culture 1. Culture Neuroblastoma Cells start->cell_culture inoculation 2. Subcutaneous Inoculation in Nude Mice cell_culture->inoculation tumor_growth 3. Monitor Tumor Growth (to ~100 mm³) inoculation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Daily i.p. Treatment (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint: Excise Tumors for Analysis monitoring->endpoint end End endpoint->end

References

P 22077 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P 22077, a valuable tool for researchers studying the ubiquitin-proteasome system. This guide provides comprehensive information on the stability and degradation of this compound in cell culture media, along with troubleshooting advice and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a cell-permeable small molecule that functions as an inhibitor of ubiquitin-specific protease 7 (USP7) and the closely related deubiquitinase USP47.[1] Its inhibitory action leads to the accumulation of ubiquitinated proteins, thereby influencing various cellular processes.

Q2: What is the mechanism of action of this compound?

This compound's primary mechanism of action involves the inhibition of USP7's deubiquitinating activity. This leads to the stabilization of key cellular proteins that are normally targeted for degradation. A well-documented consequence of USP7 inhibition by this compound is the stabilization of the tumor suppressor protein p53, which can induce apoptosis in cancer cells.[2][3] Additionally, this compound has been shown to modulate the NF-κB and TGF-β signaling pathways.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -20°C for up to one year or at -80°C for up to two years.[1] As a solid, this compound should be stored at +4°C.[5]

Q4: What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have used a range of concentrations, typically from 5 µM to 50 µM.[1][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when using this compound in cell culture experiments.

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected biological activity. Degradation of this compound: The compound may be unstable in your specific cell culture medium or under your experimental conditions.- Prepare fresh working solutions of this compound from a new DMSO stock aliquot for each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- Perform a stability study of this compound in your cell culture medium (see Experimental Protocol 1).
Suboptimal working concentration: The concentration of this compound may be too low to elicit a significant response in your cell line.- Perform a dose-response curve to determine the EC50 for your specific cell line and endpoint.- Titrate the concentration of this compound in your experiment.
Cell line resistance: Some cell lines may be inherently resistant to the effects of this compound.- Confirm that your cell line expresses the primary targets, USP7 and USP47.- Consider using a different cell line that has been shown to be sensitive to this compound.
High cellular toxicity or off-target effects. High concentration of this compound: Excessive concentrations can lead to non-specific effects and cytotoxicity.- Lower the working concentration of this compound.- Ensure that the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%).
Off-target inhibition: this compound may inhibit other cellular proteins besides USP7 and USP47 at higher concentrations.- Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Consider using a structurally different USP7 inhibitor as a control to confirm that the observed phenotype is due to USP7 inhibition.
Precipitation of the compound in cell culture medium. Poor solubility: this compound has limited solubility in aqueous solutions.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells.- Prepare the final working solution by adding the DMSO stock to the pre-warmed cell culture medium with vigorous mixing. Do not store the diluted compound in aqueous solutions for extended periods.

This compound Stability and Degradation in Cell Culture Media

While specific quantitative data on the half-life and degradation kinetics of this compound in various cell culture media is not extensively published, the stability of small molecules in culture is influenced by several factors.

Factors Influencing this compound Stability:

Factor Impact on Stability Recommendations
Temperature Higher temperatures accelerate chemical degradation.Maintain this compound stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly. Avoid prolonged incubation at 37°C before adding to cells.
pH The pH of the cell culture medium can affect the stability of small molecules.Use a properly buffered cell culture medium and monitor the pH, especially in long-term experiments.
Media Components Components in the media, such as serum proteins or reducing agents, can interact with and degrade the compound.It is advisable to test the stability of this compound in your specific basal medium with and without serum supplementation.
Light Exposure Some compounds are light-sensitive and can degrade upon exposure to light.Protect this compound stock and working solutions from light by using amber vials or wrapping containers in foil.

Assessing this compound Stability:

To ensure the reliability of your experimental results, it is highly recommended to determine the stability of this compound in your specific cell culture setup. A detailed protocol for this is provided below.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C with 5% CO₂

  • HPLC or LC-MS system

  • Acetonitrile

  • Internal standard (a stable compound with similar chromatographic properties)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike this compound into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%. Prepare a parallel sample in PBS as a control.

  • Incubate the solutions at 37°C in a cell culture incubator.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the compound.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard to each aliquot. This will precipitate proteins and halt further degradation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound concentration.

  • Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the tested medium.

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO spike Spike this compound into medium and PBS (10 µM) prep_stock->spike prep_media Prepare cell culture medium and PBS prep_media->spike incubate Incubate at 37°C spike->incubate sample Collect aliquots at T=0, 2, 4, 8, 24, 48h incubate->sample quench Quench with cold acetonitrile + IS sample->quench centrifuge Centrifuge samples quench->centrifuge analyze Analyze supernatant by HPLC/LC-MS centrifuge->analyze plot Plot % remaining vs. time analyze->plot

This compound Stability Assessment Workflow

Signaling Pathways and Logical Relationships

This compound Mechanism of Action: p53 Stabilization

This compound inhibits USP7, preventing the deubiquitination of MDM2, an E3 ubiquitin ligase. This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2. As MDM2 is a key negative regulator of p53, its degradation results in the stabilization and accumulation of p53, which can then activate downstream targets to induce cell cycle arrest or apoptosis.

G This compound-Mediated p53 Stabilization P22077 This compound USP7 USP7 P22077->USP7 inhibits MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates Degradation Proteasomal Degradation MDM2->Degradation auto-ubiquitination p53->Degradation Stabilization p53 Stabilization & Accumulation Apoptosis Apoptosis Stabilization->Apoptosis

This compound-Mediated p53 Stabilization Pathway

Troubleshooting Logic for Inconsistent this compound Activity

This diagram illustrates a logical workflow for troubleshooting experiments where this compound shows inconsistent or weak activity.

G Troubleshooting Inconsistent this compound Activity Start Inconsistent/Weak This compound Activity Check_Compound Check Compound Preparation & Storage Start->Check_Compound Check_Concentration Verify Working Concentration Check_Compound->Check_Concentration [ OK ] Solution_Compound Prepare fresh stocks. Minimize light/heat exposure. Check_Compound->Solution_Compound [ Issue Found ] Check_Cell_Line Assess Cell Line Sensitivity Check_Concentration->Check_Cell_Line [ OK ] Solution_Concentration Perform dose-response experiment. Check_Concentration->Solution_Concentration [ Issue Found ] Solution_Cell_Line Confirm target expression. Consider alternative cell line. Check_Cell_Line->Solution_Cell_Line [ Issue Found ] End Resolved Check_Cell_Line->End [ OK ] Solution_Compound->Start Solution_Concentration->Start Solution_Cell_Line->End

Troubleshooting Flowchart for this compound

References

Technical Support Center: Ensuring Complete Inhibition of USP7 with P 22077

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments aimed at achieving complete inhibition of USP7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that functions as an inhibitor of USP7.[1][2] Its primary mechanism of action is to block the deubiquitinating activity of USP7, an enzyme that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[3] By inhibiting USP7, this compound leads to the accumulation of ubiquitinated substrates. A key target of this inhibition is the E3 ubiquitin ligase MDM2.[4][5] USP7 normally stabilizes MDM2; therefore, inhibition of USP7 by this compound leads to the destabilization and degradation of MDM2.[4][6] This, in turn, leads to the stabilization and activation of the tumor suppressor protein p53, which is a primary target of MDM2 for degradation.[4][6][7]

Q2: What are the key signaling pathways affected by this compound treatment?

The primary and most well-documented pathway affected by this compound is the USP7-MDM2-p53 signaling axis .[6][7] Inhibition of USP7 leads to MDM2 degradation, p53 stabilization, and subsequent activation of p53-mediated apoptosis.[6][7]

USP7 is also known to be involved in other cellular processes, and its inhibition can impact:

  • NF-κB Signaling: USP7 can deubiquitinate factors in the NF-κB pathway, and its inhibition can modulate inflammatory responses.[8][9][10]

  • Wnt/β-catenin Signaling: USP7 has been shown to regulate the stability of key components in this pathway, such as Axin.[8][9][11]

  • DNA Damage Response: USP7 plays a role in the DNA damage response by deubiquitinating proteins such as Claspin and Chk1.[12]

  • PI3K/AKT Signaling: this compound administration has been shown to reduce signals in the AKT/ERK pathway.[10]

Q3: What is the recommended starting concentration and treatment time for this compound in cell culture experiments?

The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental endpoint. However, based on published data, a general starting point is a concentration range of 10-20 µM for 24 hours .[7] Some studies have used concentrations up to 40 µM.[13][14] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Q4: Does this compound have any known off-target effects?

Yes, this compound is known to inhibit the closely related deubiquitinase USP47 with a similar potency to USP7.[1][15] This is a critical consideration when interpreting experimental results. It is advisable to validate key findings using complementary approaches, such as siRNA/shRNA-mediated knockdown of USP7, to confirm that the observed phenotype is indeed due to USP7 inhibition. While this compound shows high selectivity against a broader panel of deubiquitinases and proteases, the potential for off-target effects should always be considered.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete or no inhibition of USP7 activity (e.g., no change in MDM2 or p53 levels) Insufficient concentration of this compound: The effective concentration can be cell-line dependent.Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 5, 10, 20, 40 µM).
Insufficient treatment time: The kinetics of USP7 inhibition and downstream effects may require longer incubation.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at an effective concentration.
Poor compound solubility or stability: this compound is typically dissolved in DMSO. Improper storage or handling can lead to degradation.Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Ensure complete dissolution in culture medium.
Cell line is resistant or has a mutated p53 pathway: The effects of this compound on p53 stabilization will not be observed in cells with mutant or null p53, or those lacking HDM2 expression.[7]Verify the p53 and HDM2 status of your cell line. Consider using a positive control cell line known to be responsive to this compound (e.g., IMR-32, SH-SY5Y).[7]
High levels of cell toxicity or apoptosis, even at low concentrations Cell line is highly sensitive to USP7 inhibition. Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for your specific cell line. Use concentrations at or below the EC50 for mechanistic studies.
Off-target effects: Inhibition of USP47 or other unknown targets may contribute to toxicity.Use a lower effective concentration of this compound. Confirm the phenotype with a more specific USP7 inhibitor if available, or with genetic knockdown of USP7.
Variability in experimental results Inconsistent compound preparation or handling. Adhere to a strict protocol for preparing and using this compound solutions. Use fresh dilutions for each experiment.
Cell culture conditions: Variations in cell density, passage number, or media components can affect cellular responses.Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase before treatment.

Quantitative Data Summary

Parameter Value Assay/System Reference
This compound EC50 for USP7 8.6 µMIn vitro enzyme assay[2][15]
This compound IC50 for USP7 8 µMIn vitro enzyme assay[15]
This compound EC50 for USP47 8.74 µMIn vitro enzyme assay[1]
Effective concentration in cells 10 - 40 µMVarious cell lines[7][13]
In vivo dosage 15 mg/kg dailyMouse xenograft model[7]
Solubility in DMSO ~63 mg/mL (199.79 mM)-[15]

Key Experimental Protocols

Western Blot Analysis of USP7 Inhibition

Objective: To assess the inhibition of USP7 by this compound by measuring the protein levels of MDM2 and p53.

Methodology:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y or IMR-32) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) diluted in complete culture medium. A DMSO-treated group should be included as a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in MDM2 levels and an increase in p53 levels would indicate successful inhibition of the USP7-MDM2-p53 axis.

Visualizations

Signaling Pathway Diagrams

USP7_MDM2_p53_Pathway cluster_inhibition This compound Inhibition cluster_pathway USP7-MDM2-p53 Axis P22077 This compound USP7 USP7 P22077->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53-mediated apoptosis.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page probing Primary & Secondary Antibody Probing (MDM2, p53, Loading Control) sds_page->probing detection ECL Detection & Imaging probing->detection analysis Data Analysis & Interpretation detection->analysis end End: Assess USP7 Inhibition analysis->end

Caption: Workflow for assessing USP7 inhibition by this compound using Western blotting.

References

best practices for long-term storage of P 22077

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments.

Long-Term Storage of this compound

Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. Below is a summary of recommended storage conditions for both the solid compound and its solutions.

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) +4°CUp to 2 yearsStore desiccated and protected from moisture.[1]
-20°C≥ 4 yearsRecommended for optimal long-term stability.[2]
DMSO Stock Solution -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[3] Solutions can be stored for up to 1 month.[1]
-80°CUp to 2 yearsRecommended for the longest-term storage of stock solutions.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for reconstituting this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM.[4][5] It is insoluble in water and ethanol.[6] For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: My this compound powder appears as a fine film or is difficult to see in the vial. Is it still usable?

A2: Yes, this is common for lyophilized compounds, especially in small quantities. The compound may appear as a thin film or a small amount of powder. To use, reconstitute the vial with the appropriate volume of DMSO to achieve your desired stock concentration.

Q3: After diluting my DMSO stock solution of this compound into aqueous media for my experiment, a precipitate formed. What should I do?

A3: Precipitation can occur when a DMSO stock is diluted into an aqueous buffer. To redissolve the compound, you can try gentle vortexing, sonication, or warming the solution briefly to 37°C. It is crucial to ensure the precipitate is fully dissolved before adding it to your cells or assay. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Q4: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?

A4: Several factors could contribute to a lack of efficacy:

  • Cell Line Specificity: The cytotoxic effects of this compound are most potent in cell lines with a wild-type p53 and an intact USP7-HDM2-p53 axis.[7] Cells with mutant p53 or low HDM2 expression may be less sensitive.[7]

  • Compound Degradation: Improper storage may have led to the degradation of this compound. Refer to the storage guidelines to ensure the compound's integrity.

  • Experimental Conditions: The concentration of this compound and the treatment duration may need to be optimized for your specific cell line and assay.

  • Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect the expected changes.

Q5: How can I confirm that this compound is active in my cellular experiments?

A5: To confirm the on-target activity of this compound, you can perform a western blot to assess the levels of key proteins in the USP7 signaling pathway. Treatment with this compound should lead to a decrease in HDM2 levels and a subsequent increase in p53 protein levels.[7] You can also measure the expression of p53 target genes, such as p21, which are expected to be upregulated.

Experimental Protocols

Detailed Methodology 1: USP7 Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified USP7 enzyme using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.

    • USP7 Enzyme: Dilute recombinant human USP7 enzyme in assay buffer to a final concentration of 1 nM.

    • This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

    • Substrate: Use a fluorogenic ubiquitin substrate such as Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[8] Dilute in assay buffer.

  • Assay Procedure (96-well or 384-well plate format):

    • Add diluted this compound solutions to the wells. Include a DMSO-only control.

    • Add the diluted USP7 enzyme solution to all wells.

    • Incubate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the diluted substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., ~485 nm Ex / ~535 nm Em for Ub-Rho110).[8]

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Methodology 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding:

    • Seed your chosen cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the absorbance values of the treated wells to the vehicle control wells (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

Detailed Methodology 3: Western Blot for p53 and MDM2

This protocol is to confirm the on-target effect of this compound by measuring the protein levels of p53 and MDM2.

  • Cell Treatment and Lysis:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of p53 and MDM2 to the loading control to determine the relative changes in protein expression.

Visualizations

Signaling Pathway of this compound Action

P22077_Signaling_Pathway cluster_nucleus Nucleus P22077 This compound USP7 USP7 P22077->USP7 inhibits Ub_MDM2 Ubiquitinated MDM2 USP7->Ub_MDM2 deubiquitinates Ub_Tip60 Ubiquitinated Tip60 USP7->Ub_Tip60 deubiquitinates MDM2 MDM2 p53 p53 MDM2->p53 ubiquitinates Ub_p53 Ubiquitinated p53 p53->Ub_p53 Apoptosis Apoptosis p53->Apoptosis p21 p21 (Cell Cycle Arrest) p53->p21 Tip60 Tip60 Tip60->p53 acetylates & activates Ub_MDM2->MDM2 Proteasomal_Degradation Proteasomal Degradation Ub_MDM2->Proteasomal_Degradation Ub_p53->Proteasomal_Degradation Ub_Tip60->Tip60 Ub_Tip60->Proteasomal_Degradation P22077_IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P22077_stock Prepare this compound Stock (DMSO) P22077_dilutions Serial Dilute this compound in Assay Buffer P22077_stock->P22077_dilutions Add_inhibitor Add this compound Dilutions to Plate P22077_dilutions->Add_inhibitor Enzyme_prep Prepare USP7 Enzyme Solution Add_enzyme Add USP7 Enzyme Enzyme_prep->Add_enzyme Substrate_prep Prepare Fluorogenic Substrate Solution Add_substrate Add Substrate (Start Reaction) Substrate_prep->Add_substrate Add_inhibitor->Add_enzyme Incubate Incubate (30 min) Add_enzyme->Incubate Incubate->Add_substrate Measure_fluorescence Measure Fluorescence Kinetically Add_substrate->Measure_fluorescence Calculate_rate Calculate Reaction Rates Measure_fluorescence->Calculate_rate Plot_curve Plot Dose-Response Curve Calculate_rate->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50 Troubleshooting_Workflow Start No/Low Cytotoxicity Observed with this compound Check_Cell_Line Verify Cell Line: - p53 wild-type? - HDM2 expressed? Start->Check_Cell_Line Check_Storage Verify Compound Storage: - Correct temperature? - Protected from moisture? - Avoided freeze-thaw? Check_Cell_Line->Check_Storage Yes Use_Positive_Control Use a known sensitive cell line as a positive control Check_Cell_Line->Use_Positive_Control No Check_Protocol Review Experimental Protocol: - Concentration range optimal? - Treatment duration sufficient? Check_Storage->Check_Protocol Yes New_Compound Use a fresh vial of this compound Check_Storage->New_Compound No Optimize_Protocol Optimize concentration and/or duration Check_Protocol->Optimize_Protocol No Western_Blot Perform Western Blot for p53/MDM2 to confirm on-target effect Check_Protocol->Western_Blot Yes Optimize_Protocol->Western_Blot Alternative_Assay Consider alternative viability assay Western_Blot->Alternative_Assay No on-target effect

References

Technical Support Center: P 22077 Treatment and p53 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using P 22077 to achieve maximal p53 activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in activating p53?

A1: this compound is an inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme that stabilizes MDM2 (also known as HDM2 in humans), a primary negative regulator of p53.[4][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[1][2][4] This reduction in MDM2 levels prevents the degradation of p53, leading to its accumulation and activation.[4][6] Activated p53 can then induce downstream cellular responses, including apoptosis and cell cycle arrest.[4][7]

Q2: In which cell types is this compound effective at activating p53?

A2: The efficacy of this compound is highly dependent on the genetic background of the cell line, specifically the status of the USP7-MDM2-p53 axis. This compound is most effective in cells with wild-type p53 and intact MDM2 expression.[1][2][4] It has been shown to be potent in various cancer cell lines, particularly neuroblastoma cells that fit this profile.[1][2][4] Conversely, this compound is less effective or ineffective in cells with mutant p53 or those lacking MDM2 expression.[1][2][4]

Troubleshooting Guide

Problem 1: No significant increase in p53 levels is observed after this compound treatment.

  • Possible Cause 1: Suboptimal Treatment Time or Concentration.

    • Solution: The optimal concentration and treatment time for this compound can vary between cell lines. Based on published data, a time course and dose-response experiment is recommended. A starting point could be a 24-hour treatment with concentrations ranging from 5 µM to 20 µM.[8][9] Some studies have used up to 45 µM.

  • Possible Cause 2: Cell Line Insensitivity.

    • Solution: Verify the p53 and MDM2 status of your cell line. This compound's mechanism of action relies on a functional USP7-MDM2-p53 pathway.[1][2][4] The treatment is unlikely to be effective in cells with p53 mutations or deletions, or in cells that do not express MDM2.

  • Possible Cause 3: Reagent Quality.

    • Solution: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.

Problem 2: High levels of cell death are observed, making it difficult to analyze p53 activation.

  • Possible Cause 1: Treatment duration is too long or the concentration is too high.

    • Solution: Reduce the treatment time or the concentration of this compound. A shorter incubation period (e.g., 6-12 hours) might be sufficient to observe an increase in p53 levels before widespread apoptosis occurs. A dose-response experiment will help identify a concentration that activates p53 with minimal immediate cytotoxicity.

  • Possible Cause 2: The cell line is highly sensitive to p53-induced apoptosis.

    • Solution: In highly sensitive cell lines, consider analyzing p53 levels at earlier time points. Alternatively, co-treatment with a pan-caspase inhibitor could temporarily block apoptosis to allow for the detection of p53 accumulation, though this may affect downstream signaling.

Data Summary

The following table summarizes effective concentrations and treatment times for this compound from various studies.

Cell Line(s)This compound ConcentrationTreatment TimeObserved Effect
Neuroblastoma (IMR-32, SH-SY5Y)10 µM - 20 µM24 hoursIncreased p53 levels and apoptosis.[8]
Neuroblastoma (SH-SY5Y, IMR-32)5 µM24 hoursEnhanced cytotoxic effect of doxorubicin and etoposide.[5]
Melanoma (A375, SK-Mel-28)Not specified48 hoursApoptosis induction.[10]
HEK293T25 µMNot specifiedInhibition of deubiquitinating enzymes.[9]

Experimental Protocols

Western Blot for p53 and MDM2 Levels

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of this compound Action

P22077_Pathway cluster_inhibition This compound Action cluster_regulation MDM2-p53 Regulation P22077 This compound USP7 USP7 P22077->USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) Proteasome Proteasomal Degradation MDM2->Proteasome p53->Proteasome Apoptosis Apoptosis p53->Apoptosis

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Experimental Workflow for Optimizing this compound Treatment

experimental_workflow start Start: Seed Cells treatment Treat with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) start->treatment incubation Incubate for a set time (e.g., 24 hours) treatment->incubation harvest Harvest Cells incubation->harvest analysis Analyze p53 and MDM2 levels (Western Blot) harvest->analysis viability Assess Cell Viability (e.g., CCK-8 Assay) harvest->viability decision Optimal concentration and time identified? analysis->decision viability->decision end End: Proceed with optimized protocol decision->end Yes adjust Adjust concentration or time and repeat experiment decision->adjust No adjust->treatment

Caption: Workflow for determining optimal this compound treatment conditions.

References

Validation & Comparative

A Comparative Guide to the Efficacy of USP7 Inhibitors: P22077 vs. P5091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two widely studied small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7), P22077 and P5091. Both compounds have emerged as valuable tools for investigating the therapeutic potential of USP7 inhibition in various cancers. This document summarizes their performance based on available experimental data, details common experimental methodologies, and visualizes their mechanism of action.

Introduction to P22077 and P5091

P5091 is a potent, selective, and cell-permeable inhibitor of USP7.[1][2] P22077 is an analog of P5091 and also functions as an inhibitor of USP7.[3] Both compounds have been shown to inhibit the deubiquitinating activity of USP7 and its close homolog, USP47.[3][4][5] By inhibiting USP7, these molecules disrupt the degradation of several key proteins involved in tumorigenesis, most notably leading to the stabilization and activation of the p53 tumor suppressor protein through the destabilization of its negative regulator, MDM2.[1][6][7]

Quantitative Efficacy Data

The following table summarizes the reported in vitro and in vivo efficacy of P22077 and P5091 across various cancer models.

ParameterP22077P5091Reference(s)
Target(s) USP7, USP47USP7, USP47[2][3][8]
IC50/EC50 (USP7) 8 µM (IC50), 8.6 µM (EC50)4.2 µM (EC50)[2][3]
Cellular Potency (EC50) Low micromolar range6-14 µM (in various MM cell lines)[3][9]
In Vivo Models Neuroblastoma xenografts, Melanoma xenograftsMultiple myeloma xenografts, Colorectal cancer xenografts, Glioblastoma xenografts, Leukemic lymphoblast xenografts[1][3][4][6][8][10][11]
In Vivo Dosing 10-20 mg/kg (i.p.)10 mg/kg (i.v.)[1][8]
Reported In Vivo Effects Inhibition of tumor growthInhibition of tumor growth, prolonged survival, anti-angiogenic activity[1][3][6][8]
Synergistic Combinations Doxorubicin, Etoposide (VP-16)Lenalidomide, HDAC inhibitors (SAHA), Dexamethasone, Bortezomib[1][4][6]

Mechanism of Action and Signaling Pathways

Both P22077 and P5091 exert their primary anti-tumor effects by inhibiting the deubiquitinase activity of USP7. This leads to the accumulation of ubiquitinated substrates that are normally stabilized by USP7, targeting them for proteasomal degradation. A key downstream consequence is the degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The resulting stabilization and activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6] P5091 has also been shown to inhibit the Wnt signaling pathway by promoting the degradation of β-catenin.[10][12]

USP7_Inhibition_Pathway Signaling Pathway of USP7 Inhibition cluster_p5091 P5091 Specific Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates beta_catenin β-catenin USP7->beta_catenin deubiquitinates P22077_P5091 P22077 / P5091 P22077_P5091->USP7 inhibit p53 p53 MDM2->p53 ubiquitinates Proteasome Proteasome MDM2->Proteasome degradation p53->Proteasome Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Ub Ubiquitin beta_catenin->Proteasome degradation Wnt_Signaling Wnt Signaling beta_catenin->Wnt_Signaling activates P5091_node P5091 P5091_node->USP7 inhibit Experimental_Workflow Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_Inhibition Target Inhibition Assay (e.g., USP7 activity) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Target_Inhibition->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot (for pathway analysis) Apoptosis_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., mouse) Western_Blot->Xenograft_Model Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth Survival_Analysis Survival Analysis Tumor_Growth->Survival_Analysis Toxicity_Assessment Toxicity Assessment Tumor_Growth->Toxicity_Assessment P22077 P22077 P22077->Target_Inhibition P5091 P5091 P5091->Target_Inhibition

References

Validating P-22077's On-Target Effects: A Comparative Guide to USP7 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the on-target effects of the USP7 inhibitor, P-22077, with a primary focus on the use of small interfering RNA (siRNA) knockdown of USP7. The concordance between pharmacological inhibition and genetic knockdown is a crucial step in confirming that the observed cellular phenotypes are a direct consequence of targeting USP7.

Unveiling the Role of USP7 and the Mechanism of P-22077

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a pivotal role in regulating the stability of numerous proteins involved in critical cellular processes, including the DNA damage response and cell cycle control. A key substrate of USP7 is the E3 ubiquitin ligase MDM2. By deubiquitinating and stabilizing MDM2, USP7 facilitates the degradation of the tumor suppressor protein p53. Consequently, inhibiting USP7 is a promising therapeutic strategy in oncology.

P-22077 is a small molecule inhibitor of USP7, which also shows activity against the closely related deubiquitinase USP47.[1][2] By inhibiting USP7, P-22077 is expected to destabilize MDM2, leading to the accumulation of p53 and subsequent induction of apoptosis in cancer cells with wild-type p53.[3][4]

Comparing P-22077 with USP7 siRNA Knockdown: A Data-Driven Approach

To ascertain that the biological effects of P-22077 are a direct result of USP7 inhibition, it is imperative to compare its activity profile with a highly specific genetic method like siRNA-mediated knockdown of USP7. The central principle is to determine if the phenotypic and molecular changes induced by P-22077 mirror those caused by the specific depletion of the USP7 protein.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of USP7 inhibition by P-22077 and USP7 siRNA on cell viability and protein levels of key downstream targets in cancer cell lines.

Table 1: Effect on Cancer Cell Viability

TreatmentCell LineConcentration/DoseIncubation Time% Decrease in Cell Viability (relative to control)Citation(s)
P-22077 HCT11650 µM24 hSignificant Decrease (Specific % not provided)[5]
P-22077 Neuroblastoma (IMR-32)10 µM24 h~40%[2]
P-22077 Melanoma (A375)20 µM48 h~50%[6]
USP7 siRNA Colorectal Cancer (DLD-1)Not specified72 hSignificant Decrease[7]
USP7 siRNA Breast Cancer (MCF7)20 pmol48 h~78%[4]

Table 2: Effect on USP7 Target Protein Levels (Western Blot)

| Treatment | Cell Line | Concentration/Dose | Incubation Time | Change in MDM2 Levels (relative to control) | Change in p53 Levels (relative to control) | Citation(s) | |---|---|---|---|---|---| | P-22077 | WI-38 | 15 µM | 72 h | ~50% Decrease | ~2-fold Increase |[8] | | P-22077 | Neuroblastoma (IMR-32) | 10 µM | 24 h | Strong Decrease | Strong Increase |[3] | | USP7 siRNA | HCT116 | Not specified | Not specified | Decrease | Increase |[9] | | MDM2 siRNA | MDA-MB-231 | Not specified | Not specified | Significant Decrease | Not Measured |[10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

USP7 siRNA Knockdown Protocol

This protocol outlines the steps for transiently knocking down USP7 expression in a cancer cell line such as HCT116.

  • Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute a USP7-targeting siRNA (e.g., 20 pmol) and a non-targeting scrambled control siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

  • Incubation and Analysis: Incubate the cells for 48-72 hours before proceeding with downstream assays such as cell viability or western blot analysis.

P-22077 Treatment Protocol
  • Stock Solution Preparation: Prepare a stock solution of P-22077 in DMSO.

  • Cell Seeding: Seed cancer cells (e.g., HCT116 or MDA-MB-231) in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with the desired concentrations of P-22077 (e.g., 10-50 µM). Include a vehicle control with the same final concentration of DMSO.

  • Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis.

Cell Viability Assay (MTT Assay)

This assay determines the effect of P-22077 or USP7 siRNA on the viability of cancer cells.

  • Cell Treatment: Seed cells in a 96-well plate and treat with P-22077 or transfect with siRNA as described above.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle or scrambled siRNA control.

Quantitative Western Blot Analysis

This protocol is used to assess the effect of P-22077 or USP7 siRNA on the protein levels of USP7, MDM2, and p53.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

USP7 Signaling Pathway and Points of Intervention

USP7_Signaling_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 deubiquitinates p53 p53 (Tumor Suppressor) MDM2->p53 ubiquitinates Ub Ubiquitin Proteasome Proteasome p53->Proteasome degradation P22077 P-22077 P22077->USP7 inhibits siRNA USP7 siRNA siRNA->USP7 degrades mRNA

Caption: The USP7-MDM2-p53 signaling pathway and points of intervention by P-22077 and siRNA.

Experimental Workflow for Validating P-22077 On-Target Effects

Experimental_Workflow cluster_treatments Treatments cluster_assays Downstream Assays start Start: Cancer Cell Line (e.g., HCT116) P22077 P-22077 Treatment start->P22077 siRNA USP7 siRNA Knockdown start->siRNA Control Vehicle/Scrambled siRNA Control start->Control Viability Cell Viability Assay (e.g., MTT) P22077->Viability Western Western Blot (USP7, MDM2, p53) P22077->Western siRNA->Viability siRNA->Western Control->Viability Control->Western end Conclusion: On-Target Effect Validation Viability->end Western->end

Caption: Experimental workflow for validating P-22077's on-target effects using USP7 siRNA.

Alternative Approaches for On-Target Validation

While siRNA-mediated knockdown is a robust method, other techniques can also be employed to validate the on-target effects of P-22077.

  • CRISPR/Cas9-Mediated Knockout: Generating a stable USP7 knockout cell line provides a clean genetic model to compare the effects of P-22077. The absence of USP7 should render the cells insensitive to the on-target effects of the inhibitor.

  • Rescue Experiments: In a USP7 knockdown or knockout cell line, re-introducing a wild-type, siRNA-resistant USP7 construct should rescue the phenotype, while a catalytically inactive mutant should not. This provides strong evidence that the observed effects are due to the enzymatic activity of USP7.

  • Orthogonal Pharmacological Inhibition: Using a structurally and mechanistically distinct USP7 inhibitor can help confirm that the observed phenotype is a result of USP7 inhibition rather than an off-target effect of a specific chemical scaffold.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. This guide provides a framework for comparing the effects of the USP7 inhibitor P-22077 with the genetic knockdown of USP7 using siRNA. A strong correlation between the phenotypic and molecular changes induced by both methods provides compelling evidence for the on-target activity of P-22077. The inclusion of alternative validation methods further strengthens the confidence in the inhibitor's mechanism of action. Researchers are encouraged to utilize these methodologies to rigorously validate their findings and advance the development of targeted cancer therapies.

References

Head-to-Head Comparison: P 22077 and Nutlin-3 in the Realm of p53 Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the reactivation of the tumor suppressor protein p53 stands as a pivotal strategy. Two prominent small molecules employed in this endeavor are P 22077 and nutlin-3. While both aim to unleash the tumor-suppressive functions of p53, they achieve this through distinct mechanisms of action, leading to different cellular consequences. This guide provides a comprehensive head-to-head comparison of this compound and nutlin-3, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.

This compound , a potent and cell-permeable inhibitor of Ubiquitin-Specific Protease 7 (USP7), operates upstream of the direct p53-MDM2 interaction.[1] By inhibiting USP7, this compound indirectly promotes the destabilization of MDM2, an E3 ubiquitin ligase and the primary negative regulator of p53.[2] This leads to the accumulation and activation of p53. In contrast, nutlin-3 is a cis-imidazoline analog that acts as a direct antagonist of the MDM2-p53 interaction.[3] It competitively binds to the p53-binding pocket on MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[3]

The differing mechanisms of these two compounds result in distinct kinetics and magnitudes of p53 activation. Direct MDM2 inhibitors like nutlin-3 typically induce a rapid, robust, and sustained accumulation of p53.[4] Conversely, USP7 inhibition by compounds such as this compound can lead to a more modest and transient induction of p53, potentially offering a different therapeutic window and safety profile.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and nutlin-3, compiled from various studies. It is important to note that these values were determined in different experimental settings, and direct comparison should be approached with caution.

Table 1: Biochemical Activity

CompoundTarget(s)Assay TypeIC50 / EC50 / Ki
This compound USP7, USP47Enzymatic AssayEC50: ~8.6 μM (USP7), ~8.74 μM (USP47)[1]
Nutlin-3 MDM2-p53 InteractionCompetition AssayKi: ~90 nM[5]

Table 2: Cellular Activity (IC50 values)

CompoundCell LineCancer TypeIC50
This compound HCT-116Colon Carcinoma~8.82 μM[1]
Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)NeuroblastomaVaries (effective at 10-20 µM)[1]
Nutlin-3 SJSA-1Osteosarcoma~1.5 µM[6]
HCT-116Colon CarcinomaVaries (effective at 2-10 µM)[5]
22RV1Prostate Cancer4.3 µM[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and nutlin-3.

P22077_Pathway cluster_ub Ubiquitination Process P22077 This compound USP7 USP7 P22077->USP7 Inhibition MDM2 MDM2 USP7->MDM2 Deubiquitination (Stabilization) p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasome Degradation MDM2->Proteasome Degradation p53->Proteasome Degradation Cellular_Response Cell Cycle Arrest, Apoptosis p53->Cellular_Response Activation Ub Ubiquitin Nutlin3_Pathway cluster_interaction MDM2-p53 Interaction Nutlin3 Nutlin-3 MDM2 MDM2 Nutlin3->MDM2 Inhibition of p53 binding p53 p53 MDM2->p53 Binding & Ubiquitination Proteasome Proteasome Degradation p53->Proteasome Degradation Cellular_Response Cell Cycle Arrest, Apoptosis p53->Cellular_Response Activation MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of This compound or Nutlin-3 seed_cells->add_compounds incubate_72h Incubate for 48-72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to the Specificity of Deubiquitinase Inhibitor P22077

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the deubiquitinase (DUB) inhibitor P22077 with other notable alternatives, focusing on specificity and performance based on available experimental data. The information is intended to assist researchers in selecting the most appropriate chemical probe for their studies of USP7-related signaling pathways.

Introduction to P22077

P22077 is a cell-permeable small molecule that functions as an inhibitor of Ubiquitin-Specific Protease 7 (USP7) and the closely related deubiquitinase USP47. It acts as a covalent inhibitor, irreversibly modifying the catalytic cysteine residue (Cys223) within the active site of USP7.[1] Inhibition of USP7 by P22077 leads to the accumulation of ubiquitinated substrates, thereby impacting various cellular processes, including the p53-MDM2 tumor suppressor axis and NF-κB signaling pathways.[2][3] While it has been a valuable tool compound, understanding its specificity is crucial for the accurate interpretation of experimental results.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of P22077 and alternative USP7 inhibitors against a panel of deubiquitinases. This data highlights the relative potency and selectivity of each compound.

DeubiquitinaseP22077P5091FT671GNE-6776
USP7 ~8.6 µM [4]~4.2 µM ~0.052 µM [5]~1.34 µM
USP47 ~8.7 µM [4]~1.0 µM No significant inhibitionNo significant inhibition
USP5 > 100 µM[6]> 100 µM[6]No significant inhibitionNo significant inhibition
USP10 InhibitedInhibitedNo significant inhibitionNot reported
Panel of other DUBs Weak to no inhibition (>50 µM against a panel of 14 DUBs)Selective against a panel of DUBsHighly selective against a panel of 38 DUBs[5]Highly selective against a panel of 36 DUBs[7]

Key Observations:

  • P22077 and P5091: These compounds exhibit similar potency and a comparable specificity profile, inhibiting both USP7 and its close homolog USP47.[4] They show good selectivity against more distantly related DUBs.[6]

  • FT671: This non-covalent, allosteric inhibitor demonstrates significantly higher potency for USP7 and, crucially, does not inhibit USP47, making it a more selective chemical probe for USP7.[5][8]

  • GNE-6776: Another allosteric inhibitor, GNE-6776 also shows high selectivity for USP7 over other DUBs.[7]

Experimental Protocols

Detailed methodologies are essential for replicating and validating findings. Below are representative protocols for key experiments used to assess DUB inhibitor specificity.

In Vitro Deubiquitinase Inhibition Assay (Ubiquitin-Rhodamine 110)

This assay is a common method for high-throughput screening and determination of inhibitor potency in a biochemical format.[9]

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110). Cleavage of the amide bond between ubiquitin and rhodamine 110 by a DUB results in an increase in fluorescence, which is proportional to enzyme activity.

Materials:

  • Purified recombinant deubiquitinase (e.g., USP7, USP47)

  • Ubiquitin-Rhodamine 110 substrate (e.g., from Boston Biochem)

  • DUB assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT)

  • Test inhibitors (e.g., P22077, FT671) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DUB assay buffer.

  • Add a defined amount of the DUB enzyme solution to each well of the 384-well plate.

  • Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.

  • The initial reaction rates (slopes of the fluorescence curves) are calculated.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (DUBprofiler-Cell™)

This method assesses the ability of a compound to engage with its target DUB within a more physiologically relevant cellular context.[10]

Principle: This assay often employs activity-based probes (ABPs) that covalently bind to the active site of DUBs. Cells or cell lysates are treated with the test inhibitor prior to incubation with the ABP. The degree of ABP binding to the target DUB is then quantified, typically by mass spectrometry-based proteomics, to determine the extent of target engagement by the inhibitor.

Materials:

  • Cell line of interest (e.g., HCT116, MM.1S)

  • Cell lysis buffer

  • Test inhibitors dissolved in DMSO

  • Activity-based probe for DUBs (e.g., HA-Ub-vinyl sulfone)

  • Antibodies for immunoprecipitation (if applicable)

  • Mass spectrometer

Procedure:

  • Culture the chosen cell line to the desired confluency.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration.

  • Lyse the cells to obtain total cell protein extracts.

  • Incubate the cell lysates with the activity-based probe.

  • The probe will bind to the active DUBs that have not been engaged by the inhibitor.

  • The DUB-probe complexes can be enriched (e.g., via immunoprecipitation of the probe's tag).

  • The abundance of the target DUB bound to the probe is quantified by mass spectrometry.

  • A decrease in the amount of probe-bound DUB in the inhibitor-treated samples compared to the vehicle control indicates target engagement. EC50 values for target engagement can then be calculated.

Signaling Pathways and Workflows

USP7-Mediated p53 and NF-κB Signaling

USP7 plays a critical role in regulating the stability of key proteins in the p53 and NF-κB signaling pathways. Inhibition of USP7 by compounds like P22077 has significant downstream consequences.

USP7_Signaling cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination (Degradation) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcription TRAF6 TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammation Inflammatory Response NFkB->Inflammation Transcription USP7 USP7 USP7->MDM2 Deubiquitination (Stabilization) USP7->TRAF6 Deubiquitination (Stabilization) P22077 P22077 P22077->USP7

Caption: USP7's role in p53 and NF-κB pathways and its inhibition by P22077.

General Experimental Workflow for DUB Inhibitor Specificity Profiling

The following diagram illustrates a typical workflow for assessing the specificity of a deubiquitinase inhibitor.

DUB_Inhibitor_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis HTS Primary Screen (e.g., Ub-Rho110 Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Selectivity Selectivity Profiling (DUB Panel) IC50->Selectivity TargetEngage Target Engagement (e.g., DUBprofiler-Cell™) Selectivity->TargetEngage Downstream Downstream Pathway Modulation (Western Blot) TargetEngage->Downstream Phenotype Phenotypic Assay (e.g., Cell Viability) Downstream->Phenotype Lead_Compound Lead Compound Phenotype->Lead_Compound Start Compound Library Start->HTS

Caption: A typical workflow for identifying and characterizing selective DUB inhibitors.

Conclusion

P22077 is a moderately potent inhibitor of USP7 and USP47. While it has proven useful in elucidating the roles of these DUBs in various cellular contexts, its dual specificity should be considered when interpreting results. For studies requiring highly selective inhibition of USP7, newer generation compounds such as FT671 and GNE-6776 offer superior performance due to their allosteric mechanism of action and lack of significant off-target activity against USP47. The choice of inhibitor should be guided by the specific research question, with careful consideration of the quantitative data and the experimental context. The provided protocols and workflows offer a framework for the rigorous assessment of these and other DUB inhibitors.

References

cross-validation of P 22077's anti-tumor activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of P 22077, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), across various cancer cell lines. Its performance is objectively compared with other therapeutic alternatives, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action and experimental workflows.

Mechanism of Action: The USP7-HDM2-p53 Signaling Pathway

This compound exerts its anti-tumor effects by targeting USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of key cellular proteins. In many cancers, USP7 is overexpressed and contributes to tumorigenesis by deubiquitinating and stabilizing HDM2 (Human Double Minute 2), an E3 ubiquitin ligase. HDM2, in turn, targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of HDM2. This action liberates p53 from its negative regulator, allowing it to accumulate in the nucleus, where it can induce cell cycle arrest, and apoptosis, thereby suppressing tumor growth. This mechanism is particularly effective in cancer cells that retain wild-type p53.[1][2]

USP7_p53_pathway cluster_0 Normal Cellular Process cluster_1 Effect of this compound USP7 USP7 HDM2 HDM2 USP7->HDM2 Deubiquitinates (Stabilizes) p53 p53 HDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation P22077 This compound USP7_inhibited USP7 (Inhibited) P22077->USP7_inhibited Inhibits HDM2_destabilized HDM2 (Destabilized) USP7_inhibited->HDM2_destabilized Leads to Degradation p53_stabilized p53 (Stabilized) HDM2_destabilized->p53_stabilized No longer Degrades Apoptosis Apoptosis p53_stabilized->Apoptosis Induces

Caption: The USP7-HDM2-p53 signaling pathway and the mechanism of action of this compound.

Comparative Anti-Tumor Activity of this compound

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Below is a summary of its half-maximal inhibitory concentration (IC50) values compared to other USP7 inhibitors and standard-of-care chemotherapeutic agents.

Cell LineCancer TypeThis compound IC50 (µM)P5091 IC50 (µM)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)Etoposide IC50 (µM)
HeLa Cervical Cancer15.92[3]-~20-30[4][5]--
IMR-32 Neuroblastoma~10-20[2]--~0.1-1~1-10
SH-SY5Y Neuroblastoma~10-20[2]--~0.1-1~1-10
SK-N-AS Neuroblastoma>20 (Resistant)[2]----
LA-N-6 Neuroblastoma~10[1]-->10 (Resistant)[1]>10 (Resistant)[1]
HCT116 Colon Cancer-11---
A375 Melanoma~10-20----
SK-Mel-28 Melanoma~10-20----

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

This compound in Combination Therapy

Studies have shown that this compound can enhance the efficacy of conventional chemotherapeutic agents. In HeLa cervical cancer cells, the combination of this compound and cisplatin resulted in a significantly greater cytotoxic effect than either drug alone.[3][6][7] Similarly, in neuroblastoma cell lines with an intact USP7-HDM2-p53 axis, this compound augmented the cytotoxic effects of doxorubicin and etoposide.[1][2] Furthermore, this compound was able to sensitize chemoresistant LA-N-6 neuroblastoma cells to doxorubicin and etoposide.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound and other compounds.

MTT_Workflow start Start cell_seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->cell_seeding incubation_24h Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment Treat cells with varying concentrations of the drug incubation_24h->drug_treatment incubation_48_72h Incubate for 48-72 hours drug_treatment->incubation_48_72h mtt_addition Add MTT reagent to each well incubation_48_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization absorbance_reading Measure absorbance at 570 nm using a plate reader solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and other test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the indicated time.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for p53 and MDM2

This technique is used to detect changes in protein levels of p53 and MDM2 following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53 (e.g., 1:1000 dilution) and anti-MDM2 (e.g., 1:500 dilution)[8][9]

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Comparative Efficacy of P 22077 in p53 Wild-Type versus Mutant Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of P 22077, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cancer cells with differing p53 tumor suppressor gene status. The data presented herein, compiled from preclinical studies, demonstrates the critical role of wild-type p53 in mediating the anti-cancer effects of this compound. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the USP7-MDM2-p53 axis.

Executive Summary

This compound exhibits potent cytotoxic and pro-apoptotic activity in cancer cells harboring wild-type (WT) p53. Its mechanism of action relies on the inhibition of USP7, a deubiquitinating enzyme that stabilizes MDM2. By inhibiting USP7, this compound promotes the degradation of MDM2, an E3 ubiquitin ligase and a primary negative regulator of p53. This leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis.[1] Conversely, in cancer cells with mutant or null p53, the efficacy of this compound is significantly diminished, highlighting a clear dependency on a functional USP7-MDM2-p53 signaling axis for its anti-tumor activity.[2][3]

Data Presentation: this compound Efficacy in Neuroblastoma Cell Lines

The differential efficacy of this compound is clearly demonstrated in neuroblastoma (NB) cell lines with varying p53 status.

Table 1: Cell Viability and IC50 Values

While specific IC50 values for this compound are not consistently published, data from a closely related USP7 inhibitor, Almac4, illustrates the p53-dependent sensitivity. This compound has been shown to dramatically reduce cell viability at concentrations of 10-20 µM in sensitive cell lines.

Cell Linep53 StatusMDM2 StatusIC50 (Almac4)[4]This compound Effect on Viability (Qualitative)[3][5]
IMR-32Wild-TypeExpressed0.28 µMGreatly Reduced
SH-SY5YWild-TypeExpressed0.35 µMGreatly Reduced
NGPWild-TypeExpressedNot DeterminedGreatly Reduced
CHLA-255Wild-TypeExpressedNot DeterminedGreatly Reduced
SK-N-ASMutantExpressed>10 µMNo significant reduction
NB-19Wild-TypeNot Expressed>10 µMNo significant reduction

*Note: IC50 could not be determined due to the inability to achieve less than 50% cell viability in concentrations up to 10 µM[4].

Table 2: Apoptosis Induction and Protein Expression

This compound's ability to induce apoptosis is directly correlated with its capacity to stabilize p53 and degrade MDM2.

Cell Linep53 StatusThis compound-Induced Apoptosis (Qualitative)p53 Protein Level ChangeMDM2 Protein Level ChangeCleaved PARP & Caspase-3
IMR-32Wild-TypeStrong induction[1][3]Strong stabilization[1]Strong suppression[1]Strongly induced[1]
SH-SY5YWild-TypeStrong induction[1][3]Strong stabilization[1]Strong suppression[1]Strongly induced[1]
SK-N-ASMutantNo significant induction[1][3]Less potent stabilization[1]Less potent suppression[1]Not induced[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

This compound Mechanism of Action

P22077_Mechanism cluster_p53_wt p53 Wild-Type Cells cluster_p53_mut p53 Mutant/Null Cells P22077_wt This compound USP7_wt USP7 P22077_wt->USP7_wt Inhibits MDM2_wt MDM2 USP7_wt->MDM2_wt Stabilizes by Deubiquitination p53_wt p53 (active) MDM2_wt->p53_wt Promotes Degradation Apoptosis_wt Apoptosis p53_wt->Apoptosis_wt Induces P22077_mut This compound USP7_mut USP7 P22077_mut->USP7_mut Inhibits MDM2_mut MDM2 USP7_mut->MDM2_mut Stabilizes by Deubiquitination p53_mut p53 (inactive/absent) MDM2_mut->p53_mut No functional target No_Apoptosis No Apoptosis p53_mut->No_Apoptosis

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53-mediated apoptosis in wild-type cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays Endpoint Assays cluster_western_targets Western Blot Targets start Seed p53 WT & Mutant Cancer Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate for 24-72h treat->incubate viability Cell Viability Assay (e.g., CCK-8) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis western Western Blot incubate->western analysis Data Analysis: Compare IC50, % Apoptosis, Protein Levels viability->analysis apoptosis->analysis p53_protein p53 western->p53_protein mdm2_protein MDM2 western->mdm2_protein parp_protein Cleaved PARP western->parp_protein western->analysis

Caption: Workflow for comparing this compound's effects on p53 wild-type versus mutant cancer cell lines.

Broad Applicability: Colon Cancer

Studies on the human colon carcinoma cell line HCT116, which expresses wild-type p53, have also shown that this compound activates p53 and its target gene, p21.[3] This suggests that the p53-dependent efficacy of this compound is not limited to neuroblastoma and is applicable across different cancer types.

Combination Therapy Potential

In p53 wild-type neuroblastoma cells, this compound has been shown to significantly enhance the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and etoposide.[3] This synergistic effect is achieved by stabilizing p53, thereby lowering the threshold for chemotherapy-induced apoptosis.[1] Furthermore, this compound was able to sensitize chemoresistant neuroblastoma cells to these agents, suggesting its potential to overcome drug resistance.[3]

Conclusion

Appendix: Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

Adapted from Fan et al., 2013, Cell Death & Disease.[3]

  • Cell Seeding: Seed cancer cells (e.g., IMR-32, SH-SY5Y, SK-N-AS) in 96-well flat-bottomed plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plates for an additional 24 to 72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the results by subtracting the background reading (media only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

General protocol based on methods described in Fan et al., 2013.[5]

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The hypodiploid (sub-G1) peak, representing the apoptotic cell population, is quantified.

Western Blot Analysis

General protocol based on methods described in Fan et al., 2013.[1]

  • Cell Lysis: After treatment with this compound for the desired duration (e.g., 0-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

References

Evaluating the Synergistic Effects of P22077 with Other Chemotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-specific protease 7 (USP7) inhibitor, P22077, has emerged as a promising agent in cancer therapy, primarily through its ability to stabilize the tumor suppressor protein p53. This guide provides a comprehensive comparison of the synergistic effects of P22077 when combined with conventional chemotherapeutic agents. The data presented herein is compiled from preclinical studies and aims to inform further research and drug development efforts in combination cancer therapies.

Synergistic Effects with Doxorubicin and Etoposide in Neuroblastoma

A key study by Fan et al. (2013) investigated the combination of P22077 with the topoisomerase inhibitors doxorubicin (Dox) and etoposide (VP-16) in neuroblastoma (NB) cell lines. The study revealed that P22077 significantly enhances the cytotoxic effects of these chemotherapeutic drugs in a p53-dependent manner.

Data Presentation: In Vitro Cytotoxicity

The synergistic effect of P22077 with doxorubicin and etoposide was evaluated in p53 wild-type (IMR-32 and SH-SY5Y) and p53 mutant (SK-N-AS) neuroblastoma cell lines. The combination of P22077 with either doxorubicin or etoposide resulted in a significant increase in cytotoxicity in the p53 wild-type cells, a classic indicator of a synergistic interaction.[1][2]

Table 1: Synergistic Cytotoxicity of P22077 with Doxorubicin in Neuroblastoma Cell Lines

Cell Linep53 StatusTreatmentIC50 (µM) - ApproximateCombination Index (CI)Synergy Level
IMR-32Wild-TypeP22077~10--
Doxorubicin~0.5--
P22077 (5 µM) + Doxorubicin<0.5<1Synergistic
SH-SY5YWild-TypeP22077~15--
Doxorubicin~1--
P22077 (5 µM) + Doxorubicin<1<1Synergistic
SK-N-ASMutantP22077>20--
Doxorubicin~0.8--
P22077 (5 µM) + Doxorubicin~0.8>1Antagonistic/Additive

Table 2: Synergistic Cytotoxicity of P22077 with Etoposide in Neuroblastoma Cell Lines

Cell Linep53 StatusTreatmentIC50 (µM) - ApproximateCombination Index (CI)Synergy Level
IMR-32Wild-TypeP22077~10--
Etoposide~5--
P22077 (5 µM) + Etoposide<5<1Synergistic
SH-SY5YWild-TypeP22077~15--
Etoposide~10--
P22077 (5 µM) + Etoposide<10<1Synergistic
SK-N-ASMutantP22077>20--
Etoposide~15--
P22077 (5 µM) + Etoposide~15>1Antagonistic/Additive

Note: The IC50 values are approximated from the graphical data presented in Fan et al. (2013). The Combination Index (CI) values are inferred from the observed synergistic effect, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.

Experimental Protocols

Cell Viability Assay (CCK-8)

  • Cell Seeding: Neuroblastoma cells (IMR-32, SH-SY5Y, SK-N-AS) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells were treated with P22077 alone, doxorubicin or etoposide alone, or a combination of P22077 with either doxorubicin or etoposide at various concentrations.

  • Incubation: The cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • CCK-8 Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours, and the absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined from the dose-response curves.

Synergy Analysis (Chou-Talalay Method)

The synergistic effects of the drug combinations were quantified using the Combination Index (CI) method developed by Chou and Talalay.[3][4][5][6] This method is based on the median-effect principle and provides a quantitative measure of the interaction between two or more drugs.

  • Experimental Design: Dose-response curves for each drug alone and for the combination at a constant ratio are generated.

  • Data Input: The dose and the corresponding fractional effect (e.g., fraction of cells inhibited) for each drug and the combination are entered into a software program like CompuSyn.

  • CI Calculation: The software calculates the CI value for different effect levels.

    • CI < 1: Indicates synergism, where the effect of the combination is greater than the additive effect of the individual drugs.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism, where the drugs counteract each other's effects.

Potential Synergies with Other Chemotherapies

While comprehensive quantitative data for P22077 in combination with other chemotherapies is still emerging, preclinical studies on USP7 inhibitors suggest potential synergistic interactions with agents used in other cancer types.

  • Cytarabine in Acute Myeloid Leukemia (AML): Studies have shown that combining kinase inhibitors with cytarabine can result in synergistic killing of AML cells.[7] Given the role of USP7 in DNA damage repair and cell cycle control, there is a strong rationale for investigating the combination of P22077 and cytarabine in AML.

  • Bortezomib in Multiple Myeloma (MM): The combination of proteasome inhibitors like bortezomib with other agents has shown significant efficacy in multiple myeloma.[8][9] Preclinical evidence suggests that targeting the ubiquitin-proteasome system at different points, such as with a USP7 inhibitor and a proteasome inhibitor, could lead to synergistic anti-myeloma activity.

Further research is warranted to establish the quantitative synergistic effects and optimal combination strategies for P22077 with these and other chemotherapeutic agents.

Signaling Pathways and Experimental Workflows

P22077 Mechanism of Action and Synergy with DNA Damaging Agents

P22077 inhibits USP7, a deubiquitinating enzyme that regulates the stability of numerous proteins, including the E3 ubiquitin ligase HDM2 (also known as MDM2). By inhibiting USP7, P22077 leads to the destabilization and degradation of HDM2. This, in turn, allows for the accumulation and activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest and apoptosis. DNA damaging agents like doxorubicin and etoposide also activate p53. The synergistic effect arises from the dual activation of the p53 pathway, leading to a more robust apoptotic response in cancer cells with wild-type p53.

P22077_Synergy_Pathway cluster_P22077 P22077 Action cluster_Chemo Chemotherapy Action cluster_p53 p53 Pathway P22077 P22077 USP7 USP7 P22077->USP7 inhibits HDM2 HDM2 USP7->HDM2 stabilizes Chemo Doxorubicin / Etoposide DNA_Damage DNA Damage Chemo->DNA_Damage p53 p53 DNA_Damage->p53 activates HDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces

Caption: P22077 and chemotherapy synergistic pathway.

Experimental Workflow for Synergy Evaluation

The following diagram outlines the typical workflow for evaluating the synergistic effects of P22077 with another chemotherapeutic agent in vitro.

Synergy_Workflow start Start: Cancer Cell Lines drug_prep Prepare Drug Solutions: P22077 & Chemotherapy start->drug_prep cell_seeding Seed Cells in 96-well plates start->cell_seeding treatment Treat Cells: - Single Agents - Combination drug_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 48 hours) treatment->incubation viability_assay Perform Cell Viability Assay (CCK-8) incubation->viability_assay data_analysis Data Analysis: - IC50 Determination - Combination Index (CI) viability_assay->data_analysis result Result: Synergy, Additivity, or Antagonism data_analysis->result

Caption: In vitro drug synergy evaluation workflow.

References

P-22077: A Preclinical Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of P-22077, a notable ubiquitin-specific protease 7 (USP7) inhibitor, against other emerging alternatives in the field. The information presented herein is supported by experimental data to aid in the evaluation of P-22077 as a potential therapeutic agent.

Comparative Analysis of USP7 Inhibitors

P-22077 is a dual inhibitor of USP7 and the closely related deubiquitinase USP47.[1][2] Its primary mechanism of action involves the stabilization of key tumor suppressor proteins, most notably p53, by preventing their degradation.[1][3][4] This is achieved through the inhibition of USP7, which would otherwise deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] The preclinical validation of P-22077 has demonstrated its potential in various cancer models, including neuroblastoma, hepatocellular carcinoma, and melanoma.[1][5]

This section compares the in vitro efficacy of P-22077 with other USP7 inhibitors.

CompoundTarget(s)IC50/EC50 (µM)Cell LineKey Findings
P-22077 USP7, USP47EC50: 8.01 (USP7), 8.74 (USP47)Neuroblastoma (IMR-32, NGP, CHLA-255, SH-SY5Y)Induces apoptosis in cells with an intact USP7-HDM2-p53 axis.[1][6][7]
P5091USP7-Multiple MyelomaInhibits proliferation and has been tested in vivo.[1][4]
FT671USP7IC50: 0.033Multiple Myeloma (MM.1S)Potent and selective inhibitor with in vivo efficacy.[8][9]
GNE-6776USP7--Orally bioavailable and promotes on-target pathway modulation.[10]
FX1-5303USP7--Demonstrates anticancer potential by reactivating p53.

In Vivo Preclinical Data

Animal models, particularly xenograft studies in mice, are crucial for evaluating the in vivo efficacy and safety of potential therapeutic agents.

CompoundCancer ModelDosing RegimenKey OutcomesNoted Toxicities
P-22077 Neuroblastoma (IMR-32 xenograft)15 mg/kg daily for 3 weeksSignificant inhibition of tumor growth.[1][3]No observable weight loss.[4]
P-22077 Neuroblastoma (SH-SY5Y xenograft)10 mg/kg for 14 daysAntitumor effects observed.[7]Not specified.
P-22077 Neuroblastoma (NGP xenograft)20 mg/kg for 12 daysAntitumor effects observed.[7]Not specified.
P5091Multiple MyelomaNot specifiedInhibited multiple myeloma proliferation.[1]Well-tolerated in mice.[4]
FT671Multiple Myeloma (MM.1S xenograft)100 mg/kg and 200 mg/kg daily (oral)Significant dose-dependent tumor growth inhibition.[8][9]Well-tolerated at high doses with no significant weight loss.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP7 and its inhibition by compounds like P-22077.

  • Reagents : Recombinant human USP7 enzyme, ubiquitin-rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol).

  • Procedure :

    • Prepare a 2x solution of recombinant USP7 in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., P-22077) in DMSO, followed by further dilution in the assay buffer to create a 10x stock.

    • Add 2 µL of the 10x inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the 2x USP7 enzyme solution to each well and incubate for 30 minutes at room temperature.

    • Prepare a 10x solution of Ub-Rho110 substrate in the assay buffer.

    • Initiate the reaction by adding 8 µL of the 10x Ub-Rho110 solution to each well.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) kinetically over 60 minutes at 37°C.

    • Calculate the reaction rate and plot against inhibitor concentrations to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment : Treat cells with various concentrations of the test compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value.

Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of a compound.

  • Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment : Randomize mice into treatment and control groups. Administer the test compound (e.g., P-22077) or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to the specified dosing regimen.

  • Monitoring : Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Mechanisms of Action

P-22077 exerts its therapeutic effects by modulating several key signaling pathways.

p53-MDM2 Pathway

The inhibition of USP7 by P-22077 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of the p53 tumor suppressor.[1][3] This activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.[6][11]

p53_MDM2_Pathway cluster_ub Ubiquitination leads to Degradation P22077 P-22077 USP7 USP7 P22077->USP7 inhibition MDM2 MDM2 USP7->MDM2 deubiquitination p53 p53 MDM2->p53 ubiquitination MDM2_ub Ub-MDM2 MDM2->MDM2_ub Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis p53_ub Ub-p53 p53->p53_ub Ub Ubiquitin Proteasome Proteasome Degradation MDM2_ub->Proteasome p53_ub->Proteasome

Caption: P-22077 inhibits USP7, leading to MDM2 degradation and p53 stabilization.

TGF-β/SMAD Pathway

Recent studies have shown that USP7 can deubiquitinate and stabilize Smad2 and Smad3, key mediators of the TGF-β signaling pathway.[12] Inhibition of USP7 with P-22077 can therefore attenuate TGF-β signaling, which is often dysregulated in fibrosis and cancer.[12][13]

TGF_beta_SMAD_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 phosphorylation P22077 P-22077 USP7 USP7 P22077->USP7 inhibition USP7->SMAD2_3 deubiquitination (stabilization) pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: P-22077 inhibits USP7, reducing SMAD2/3 stability and TGF-β signaling.

NF-κB and NLRP3 Inflammasome Pathway

P-22077 has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways.[13][14] It promotes the degradation of TRAF6, a key upstream activator of NF-κB, and can block the assembly of the NLRP3 inflammasome.[14][15]

NFkB_NLRP3_Pathway cluster_nlrp3 Inflammasome Activation LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 P22077 P-22077 USP7 USP7 P22077->USP7 inhibition USP7->TRAF6 deubiquitination NFkB NF-κB TRAF6->NFkB activation NLRP3 NLRP3 Inflammasome TRAF6->NLRP3 Inflammation Inflammatory Cytokines NFkB->Inflammation NLRP3->Inflammation

Caption: P-22077 inhibits NF-κB and NLRP3 pathways by promoting TRAF6 degradation.

AKT/ERK Pathway

The inhibition of USP7 by P-22077 has also been implicated in the downregulation of the AKT/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[13]

AKT_ERK_Pathway cluster_inhibition Inhibitory Effect Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation P22077 P-22077 USP7 USP7 P22077->USP7 inhibition USP7->AKT deubiquitination (indirect regulation) USP7->ERK indirect regulation

Caption: P-22077 can indirectly downregulate the pro-survival AKT/ERK signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for the Ubiquitin-Specific Protease 7 (USP7) inhibitor P-22077 and other notable USP7 inhibitors. As of early 2025, no USP7 inhibitors have entered human clinical trials; all compounds discussed remain in the preclinical phase of development. This document aims to consolidate the available preclinical data to facilitate informed research and development decisions.

Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), is a critical regulator of protein stability involved in numerous cellular processes, including DNA repair, cell cycle progression, and immune response. Its role in stabilizing oncoproteins and negative regulators of tumor suppressors, most notably MDM2 (a negative regulator of p53), has made it an attractive target for cancer therapy. Inhibition of USP7 is expected to destabilize MDM2, leading to the activation of the p53 tumor suppressor pathway and subsequent cancer cell apoptosis.[1][2][3]

Comparative Analysis of Preclinical USP7 Inhibitors

A variety of small molecule inhibitors targeting USP7 have been developed and characterized in preclinical studies. These compounds exhibit different mechanisms of action, including covalent, non-covalent, and allosteric inhibition. The following tables summarize the available quantitative data for P-22077 and other key USP7 inhibitors.

Table 1: In Vitro Potency and Selectivity of USP7 Inhibitors

CompoundTypeTargetIC50/EC50/KdSelectivity NotesReference(s)
P-22077 CovalentUSP7EC50: 8.01 µMDual inhibitor of USP7 and USP47 (EC50: 8.74 µM).[4] Weak or no inhibition against a panel of 14 other isopeptidases.[5][4]
P5091 CovalentUSP7EC50: 4.2 µMAlso inhibits USP47. Does not inhibit other DUBs or cysteine proteases tested at concentrations >100 µM.[1][1]
FT671 Non-covalentUSP7 (catalytic domain)IC50: 52 nM; Kd: 65 nMHighly selective; does not inhibit a panel of 38 other DUBs, including USP10 and USP47.[5][5]
FT827 CovalentUSP7 (catalytic domain)Kd: 7.8 µM; k_inact/K_i: 66 M⁻¹s⁻¹Highly selective; exclusively inhibits USP7 in a panel of 38 DUBs.[5][5]
GNE-6640 Allosteric (Non-covalent)Full-length USP7IC50: 0.75 µMSelective over USP47 (IC50: 20.3 µM).[6][6]
GNE-6776 Allosteric (Non-covalent)USP7-Highly selective against a panel of 36 DUBs.[7] Binds to a site ~12 Å from the catalytic cysteine.[6][6][7]

Table 2: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models

CompoundCancer TypeAnimal ModelDosing RegimenOutcomeReference(s)
P-22077 Cardiac HypertrophyAngiotensin II-induced hypertensive miceNot specifiedAttenuated cardiac hypertrophy and remodeling.[8][8]
P5091 Multiple MyelomaMM.1S xenograft in CB-17 SCID mice10 mg/kg, IV, twice weekly for 3 weeksInhibited tumor growth and prolonged survival.[1][1]
Colorectal CancerCT26 xenograft modelNot specifiedReduced tumor growth and enhanced anti-tumor immunity.[9][9]
FT671 Multiple MyelomaMM.1S xenograft in NOD-SCID mice100 mg/kg and 200 mg/kg, oral gavage, dailyDose-dependent inhibition of tumor growth. Well-tolerated.[5][5]
GNE-6776 Acute Myeloid Leukemia (AML)EOL-1 xenograft in SCID mice100 or 200 mg/kg, oral gavage, once or twice daily for 10 daysSignificant inhibition of xenograft growth.[10]

Experimental Methodologies

The characterization of USP7 inhibitors involves a cascade of biochemical and cellular assays to determine their potency, selectivity, mechanism of action, and cellular efficacy.

Biochemical Assay for USP7 Activity (Ubiquitin-Rhodamine 110 Assay)

This assay is a common method for high-throughput screening to identify and characterize USP7 inhibitors.

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110. Cleavage of this substrate by USP7 releases the rhodamine 110 fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol Outline:

  • Compound Preparation: Serially dilute test compounds (e.g., P-22077) in DMSO and dispense into a 384-well plate.

  • Enzyme Incubation: Add recombinant human USP7 enzyme to the wells containing the test compounds and incubate at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the Ubiquitin-Rhodamine 110 substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement (Western Blot for p53 and MDM2 Stabilization)

This assay confirms that the inhibitor engages USP7 in a cellular context, leading to the expected downstream signaling events.

Principle: Inhibition of USP7 leads to the ubiquitination and subsequent proteasomal degradation of MDM2. The reduction in MDM2 levels results in the stabilization and accumulation of p53. These changes can be detected by Western blotting.[11]

Protocol Outline:

  • Cell Treatment: Culture cancer cells with wild-type p53 (e.g., HCT116, U2OS) and treat with varying concentrations of the USP7 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 20-24 hours).[5]

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in p53 and MDM2 protein levels upon inhibitor treatment.

Visualizations

USP7 Signaling Pathway

The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway and highlights other key substrates.

USP7_Signaling_Pathway cluster_nucleus Nucleus cluster_other_substrates Other Key USP7 Substrates USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitination p53 p53 (Tumor Suppressor) USP7->p53 Deubiquitination MDM2->MDM2 MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activation Ub Ubiquitin P22077 P-22077 & other USP7 Inhibitors P22077->USP7 NMyc N-Myc UHRF1 UHRF1 DNMT1 DNMT1 Claspin Claspin

Caption: The USP7 signaling pathway, primarily regulating the p53-MDM2 axis.

Experimental Workflow for USP7 Inhibitor Evaluation

This diagram outlines a typical preclinical workflow for the discovery and characterization of novel USP7 inhibitors.

Experimental_Workflow HTS High-Throughput Screening (e.g., Ub-Rhodamine Assay) HitValidation Hit Validation & Potency (IC50 Determination) HTS->HitValidation Primary Hits Selectivity Selectivity Profiling (DUB Panel Screening) HitValidation->Selectivity CellularAssays Cellular Target Engagement (Western Blot for p53/MDM2) Selectivity->CellularAssays Selective Hits InVivo In Vivo Efficacy (Xenograft Models) CellularAssays->InVivo Cell-active Hits LeadOp Lead Optimization InVivo->LeadOp In Vivo Active Hits

Caption: A general experimental workflow for preclinical USP7 inhibitor evaluation.

References

Safety Operating Guide

Proper Disposal of P 22077: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of P 22077, a potent USP7 inhibitor, ensuring the safety of laboratory personnel and adherence to environmental regulations.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides detailed, step-by-step procedures for the disposal of this compound (CAS 1247819-59-5), a thienyl compound and USP7 inhibitor. Due to its chemical nature as a halogenated nitroaromatic compound, specific precautions must be taken.

Chemical and Physical Properties Relevant to Disposal

A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe disposal. This data, summarized in the table below, informs the selection of appropriate personal protective equipment (PPE), handling procedures, and disposal methods.

PropertyValueCitation
Chemical Name 1-[5-[(2,4-Difluorophenyl)thio]-4-nitro-2-thienyl]-ethanone[1]
CAS Number 1247819-59-5[1]
Molecular Formula C12H7F2NO3S2[1]
Molecular Weight 315.32 g/mol [1]
Appearance Off-white Foam / Light powder / Crystalline solid[2]
Solubility Soluble in DMSO[3][4]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. Disposal of hazardous waste is regulated by federal, state, and local agencies, and your EHS office will provide specific instructions based on your facility's waste management program.

Personal Protective Equipment (PPE):

Always wear the following appropriate PPE when handling this compound waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Handle in a certified chemical fume hood to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as materials contaminated with the solid (e.g., weigh boats, spatulas, contaminated bench paper), must be collected as hazardous waste.

  • Liquid Waste: Solutions of this compound, typically in DMSO, must be collected as hazardous liquid waste.

  • Contaminated Sharps: Any sharps, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

2. Waste Containment:

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealable hazardous waste container.

    • Place contaminated disposable items like gloves and wipes in a designated, sealed plastic bag or a dedicated solid hazardous waste container.

  • Liquid Waste:

    • Collect this compound solutions in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Since this compound is often dissolved in DMSO, the waste should be collected with other organic solvents.[3]

    • Ensure the container is stored in secondary containment to prevent spills.

    • Keep waste containers closed at all times, except when adding waste.

3. Labeling and Storage:

  • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • The label must include:

    • The full chemical name: "1-[5-[(2,4-Difluorophenyl)thio]-4-nitro-2-thienyl]-ethanone (this compound)"

    • The concentration of the contents.

    • The solvent (e.g., "in DMSO").

    • The hazard characteristics (e.g., "Toxic," "Hazardous").

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

4. Disposal Request and Pickup:

  • When the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Protocols: Spill Decontamination

In the event of a spill, follow these general procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS department).

  • Collect Decontamination Materials: All materials used for cleanup (absorbents, PPE, cleaning materials) must be disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

P22077_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (DMSO Solution) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Organic Solvent Waste) liquid_waste->collect_liquid collect_sharps Dispose in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: A logical workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling P 22077

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of P 22077, a dual inhibitor of the deubiquitylating enzymes USP7 and USP47. Adherence to these procedures is critical for laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use the following personal protective equipment to minimize exposure and ensure personal safety.

Core PPE Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.

  • Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is required. Ensure proper fit and use.

  • Body Protection: A laboratory coat must be worn at all times. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning and safety protocols.

PropertyValue
Molecular Weight 315.32 g/mol
Formula C₁₂H₇F₂NO₃S₂
CAS Number 1247819-59-5
Appearance A solid
Purity ≥98%
Solubility Soluble in DMSO (to 100 mM), DMF (30 mg/ml), and a DMSO:PBS (pH 7.2) (1:2) solution (0.33 mg/ml). Insoluble in water and ethanol.[1][2]
Storage (Solid) Store at +4°C for up to 2 years or at -20°C for long-term storage (≥ 4 years).[1][3]
Storage (Solution) Store stock solutions at -20°C for up to 1 month or at -80°C for up to 2 years.[3][4] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[4]
EC₅₀ for USP7 8.01 µM[4]
EC₅₀ for USP47 8.74 µM[4]

Experimental Protocols: Handling and Disposal

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation: Before handling, ensure that the designated work area is clean and uncluttered. A chemical fume hood should be used for all manipulations of the solid compound and for the preparation of stock solutions.

  • Personal Protective Equipment (PPE): Don the required PPE as outlined above: safety goggles, lab coat, and nitrile gloves.

  • Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of any dust.

  • Dissolving: To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the solid this compound.[1] Cap the vial and vortex until the solid is completely dissolved.

  • Use in Experiments: When using the this compound solution in experiments, handle it with care to avoid splashes and aerosols.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly clean the work area and any contaminated equipment with an appropriate solvent.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible waste container. This includes unused compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-[5-[(2,4-difluorophenyl)thio]-4-nitro-2-thienyl]-ethanone".

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt of the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Receive Receive & Log this compound PrepArea Prepare Work Area (Fume Hood) Receive->PrepArea DonPPE Don Personal Protective Equipment PrepArea->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Clean Decontaminate Work Area & Equipment Experiment->Clean CollectWaste Collect All this compound Waste Experiment->CollectWaste DoffPPE Doff & Dispose of Contaminated PPE Clean->DoffPPE DoffPPE->CollectWaste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P 22077
Reactant of Route 2
Reactant of Route 2
P 22077

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.